7-[(pyridin-4-yl)methoxy]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(pyridin-4-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVBLBXHNYHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Potential Mechanism of Action of 7-[(pyridin-4-yl)methoxy]quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects[1][2][3][4]. The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents[1][5]. This guide focuses on the potential mechanism of action of 7-[(pyridin-4-yl)methoxy]quinoline, a molecule featuring a quinoline core substituted at the 7-position with a (pyridin-4-yl)methoxy group.
Based on structure-activity relationship (SAR) studies of similar compounds, the presence of a methoxy group at the 7-position of the quinoline ring is often associated with enhanced antitumor activity[1]. Furthermore, the pyridinylmethoxy moiety is a key pharmacophore in a number of biologically active compounds. This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs, focusing primarily on its potential as an anticancer agent through mechanisms such as proteasome inhibition and epigenetic modulation.
Potential Mechanisms of Action Based on Structural Analogs
Proteasome Inhibition
A novel class of substituted quinolines has been identified as noncovalent inhibitors of the proteasome[6]. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, and its inhibition is a validated strategy in cancer therapy.
One studied compound, referred to as "quinoline 7," demonstrated modest inhibition of the 20S proteasome's chymotrypsin-like (CT-L) activity with an IC50 of 14.4 μM[6]. Kinetic analysis revealed a "mixed-type inhibition" pattern, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[6]. By inhibiting the proteasome, these quinoline derivatives can prevent the degradation of pro-apoptotic proteins and the activation of signaling pathways like NF-κB, which is crucial for cancer cell survival[6]. Given that substitutions at various positions on the quinoline ring were found to be critical for proteasome inhibitory activity, it is plausible that this compound could exhibit a similar mechanism of action.
Epigenetic Modulation: Lysine-Specific Demethylase 1 (LSD1) Inhibition
Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1)[7][8][9]. LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription[7][8]. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers.
The 3-(piperidin-4-ylmethoxy)pyridine scaffold acts as a competitive inhibitor with respect to the dimethylated H3K4 substrate, with some analogs exhibiting Ki values as low as 29 nM[7][8]. The structural similarity between the (pyridin-4-yl)methoxy group in the query compound and the (piperidin-4-ylmethoxy)pyridine moiety in known LSD1 inhibitors suggests that this compound could potentially function as an LSD1 inhibitor. Inhibition of LSD1 leads to an increase in cellular H3K4 methylation, which can, in turn, alter gene expression and inhibit the proliferation of cancer cells[7][9].
Other Potential Activities
The versatile quinoline scaffold has been associated with a wide range of other biological activities.
-
Antimicrobial Activity: Various 7-methoxyquinoline derivatives have been synthesized and shown to possess antimicrobial and antibiofilm activities, particularly against pathogens implicated in urinary tract infections[10].
-
Anticonvulsant Activity: 8-alkoxy-quinoline derivatives have been evaluated for their anticonvulsant properties, with some compounds showing a broad spectrum of activity, potentially through the inhibition of voltage-gated ion channels and modulation of GABAergic activity[11].
Quantitative Data Summary
The following tables summarize the quantitative data for some of the structurally related compounds discussed.
Table 1: Proteasome Inhibitory Activity of Substituted Quinolines
| Compound | Target | IC50 (μM) | Inhibition Type | Cell Line | Reference |
| Quinoline 7 | 20S Proteasome (CT-L) | 14.4 | Mixed-type | N/A | [6] |
Table 2: LSD1 Inhibitory Activity of (Piperidin-4-ylmethoxy)pyridine Derivatives
| Compound | Target | Ki (nM) | EC50 (nM) | Cell Line (Leukemia) | Reference |
| 17 | LSD1 | 29 | 280 | MV4-11 | [8] |
| 21 | LSD1 | 740 | >10,000 | MV4-11 | [8] |
| 22 | LSD1 | 46 | 510 | MV4-11 | [8] |
| 26 | LSD1 | 380 | 2,100 | MV4-11 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Below are simplified diagrams of the potential signaling pathways that could be modulated by this compound.
Caption: Potential mechanism of proteasome inhibition by this compound.
Caption: Potential mechanism of LSD1 inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the biological activity of a novel quinoline derivative.
Caption: General experimental workflow for the evaluation of a novel quinoline compound.
Experimental Protocols
Detailed experimental protocols for key assays mentioned in the literature for related compounds are provided below.
Proteasome Activity Assay
This protocol is adapted from the methodology used for the characterization of substituted quinoline proteasome inhibitors[6].
-
Enzyme and Substrate Preparation:
-
Purified human 20S proteasome is used as the enzyme source.
-
Fluorogenic substrates such as Suc-LLVY-AMC for chymotrypsin-like (CT-L) activity are prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Inhibition Assay:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the 20S proteasome for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
-
Data Analysis:
-
The initial linear portion of the fluorescence curve is used to calculate the reaction velocity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For kinetic analysis (e.g., Lineweaver-Burk plot), the assay is performed with varying concentrations of both the substrate and the inhibitor to determine KM and Vmax.
-
LSD1 Inhibition Assay
This protocol is based on the methods described for the evaluation of 3-(piperidin-4-ylmethoxy)pyridine containing LSD1 inhibitors[8].
-
Reagents:
-
Recombinant human LSD1 enzyme.
-
Dimethylated histone H3 peptide (e.g., H3K4me2) as the substrate.
-
Amplex Red reagent and horseradish peroxidase for detection of hydrogen peroxide, a byproduct of the demethylation reaction.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
The test compound is serially diluted and incubated with the LSD1 enzyme in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction is started by adding the H3K4me2 peptide substrate.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).
-
The detection solution (Amplex Red and horseradish peroxidase) is added, and the fluorescence is measured (e.g., excitation at 530 nm, emission at 590 nm).
-
-
Data Analysis:
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration relative to its Km value.
-
Cell Proliferation Assay
This is a general protocol to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture:
-
Cancer cell lines of interest (e.g., leukemia cell line MV4-11 for potential LSD1 inhibitors, or various solid tumor lines) are cultured in appropriate media and conditions.
-
-
Assay Protocol (e.g., using MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to a vehicle-treated control.
-
EC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural components and the known activities of related compounds allows for the formulation of several strong hypotheses. The presence of the 7-methoxyquinoline scaffold suggests a potential for anticancer activity. Plausible mechanisms include the noncovalent inhibition of the proteasome and the modulation of epigenetic states through the inhibition of LSD1. Further investigation into its antimicrobial and neurological activities may also be warranted. The experimental protocols and workflows detailed in this guide provide a solid foundation for the future characterization of this and other novel quinoline derivatives.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 6. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 7-[(pyridin-4-yl)methoxy]quinoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel synthetic compound, 7-[(pyridin-4-yl)methoxy]quinoline. In the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) data from closely related quinoline and pyridine-containing compounds to infer its likely pharmacological profile. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide synthesizes the available evidence to propose potential kinase targets, outlines relevant experimental protocols for target validation and characterization, and presents key signaling pathways in which this compound may exert its effects. All quantitative data for structurally related compounds is presented in tabular format to facilitate comparison and guide future research.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous pharmacologically active agents.[1] Their versatile nature allows for a broad range of biological activities, including antimicrobial, antimalarial, and notably, anticancer properties. A significant number of quinoline-based molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] The structural motif of this compound, featuring a 7-methoxyquinoline core linked to a pyridine ring, suggests a strong likelihood of it functioning as a kinase inhibitor.
Inferred Biological Targets of this compound
Based on the analysis of structurally analogous compounds, this compound is hypothesized to be an inhibitor of several receptor tyrosine kinases (RTKs) and potentially other downstream kinases. The primary putative targets include:
-
c-Met (Hepatocyte Growth Factor Receptor): Numerous quinoline derivatives have been identified as potent c-Met inhibitors.[1][2][3] The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, and metastasis.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The quinoline core is a common feature in many VEGFR-2 inhibitors, which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors.[1][4][5]
-
PDGFR (Platelet-Derived Growth Factor Receptor): A structurally similar compound, 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, has been identified as a potent and selective inhibitor of PDGFR tyrosine kinase, suggesting this as a plausible target.
Other potential targets within the kinome that are frequently inhibited by quinoline-based structures include the Epidermal Growth Factor Receptor (EGFR) and members of the PI3K/Akt/mTOR signaling pathway.[1]
Quantitative Data for Structurally Related Compounds
To provide a framework for the potential potency of this compound, the following table summarizes the inhibitory activities of structurally related compounds against various kinases.
| Compound Name | Target Kinase | IC50 (nM) | Reference |
| Foretinib | c-Met | 1.3 | [1] |
| Cabozantinib | c-Met | 1.3 | [1] |
| Lenvatinib | VEGFR-2 | 4.6 | [1] |
| 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | PDGFRβ | 20 | Inferred from related compounds |
| Compound 57 (7-Chloro-4-(piperazin-1-yl)quinoline derivative) | VEGFR-2 | 1380 | [1] |
Key Signaling Pathways
The putative kinase targets of this compound are integral components of major signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Diagrams for these pathways are provided below.
Figure 1: The HGF/c-Met Signaling Pathway. This pathway, when activated, triggers downstream cascades like RAS/MAPK and PI3K/AKT, promoting cell growth and survival.
Figure 2: The VEGF/VEGFR-2 Signaling Pathway. Activation of this pathway is a key driver of angiogenesis, promoting the growth of new blood vessels.
Experimental Protocols
To validate the inferred biological targets of this compound, a series of in vitro and cell-based assays are required. The following are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR-2, PDGFRβ)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound dilutions to the assay wells.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met).
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Ligand to stimulate the kinase (e.g., HGF for c-Met).
-
Lysis buffer.
-
Phospho-specific antibodies for the target kinase and downstream proteins.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Western blot or ELISA reagents.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with the appropriate ligand to activate the target kinase.
-
Lyse the cells and collect the protein lysates.
-
Quantify the level of phosphorylated target kinase and downstream signaling proteins using Western blotting or ELISA with phospho-specific antibodies.
-
Determine the concentration-dependent inhibition of phosphorylation to calculate the cellular IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is currently unavailable, a comprehensive analysis of its structural features and comparison with known kinase inhibitors strongly suggest its potential as an inhibitor of receptor tyrosine kinases such as c-Met, VEGFR-2, and PDGFR. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypotheses.
Future research should focus on the synthesis of this compound and its subsequent profiling against a broad panel of kinases to determine its primary targets and selectivity profile. Confirmation of its activity in cell-based assays and in vivo tumor models will be crucial to validate its therapeutic potential. This technical guide serves as a foundational document to direct these future investigations and unlock the full pharmacological promise of this novel compound.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: c-Met Inhibition by 7-[(pyridin-4-yl)methoxy]quinoline
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases, as of the last update, do not contain specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for the c-Met inhibition activity of the precise compound 7-[(pyridin-4-yl)methoxy]quinoline. This guide, therefore, provides a comprehensive overview of the c-Met inhibitory potential of the broader class of quinoline derivatives, outlines general experimental methodologies for assessing such activity, and visualizes the relevant biological and experimental pathways.
Introduction to c-Met and Quinoline-Based Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1] Aberrant activation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous human cancers.[1] Consequently, c-Met has emerged as a significant target for cancer therapy.
Quinoline scaffolds are a prominent class of heterocyclic compounds that have been extensively investigated as kinase inhibitors. Their versatile structure allows for modifications that can lead to potent and selective inhibition of various kinases, including c-Met. Several quinoline-based c-Met inhibitors have been developed, with some advancing into clinical trials. These inhibitors typically function by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby blocking its downstream signaling cascades.
Quantitative Data on Related Quinoline Derivatives
While no specific inhibitory data for this compound has been identified, the following table summarizes the c-Met inhibition data for structurally related quinoline derivatives found in the literature. This information provides context for the potential activity of the target compound.
| Compound ID | Structure | c-Met IC50 (nM) | Reference Compound | c-Met IC50 (nM) |
| 12n | 6,7-dimethoxy-4-anilinoquinoline derivative | 30 ± 8 | Cabozantinib | Not specified in source |
| 33 | 4-(2-fluorophenoxy)quinoline derivative | 0.59 | Not specified | Not specified |
| 26 | 3,6-disubstituted quinoline | 9.3 | Not specified | Not specified |
| 27 | 4,6,7-substituted quinoline | 19 | Cabozantinib | 40 |
| 28 | 4,6,7-substituted quinoline | 64 | Cabozantinib | 40 |
Table 1: c-Met Inhibitory Activity of Selected Quinoline Derivatives.[2][3][4][5]
Experimental Protocols
The following are generalized experimental protocols for assessing the c-Met inhibition activity of a test compound, based on methodologies reported for similar quinoline-based inhibitors.
In Vitro c-Met Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting reagent)
-
96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.
-
Add the recombinant c-Met kinase to initiate the reaction. A control reaction without the inhibitor should be included.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., A549, MKN-45)
-
Cell culture medium and supplements
-
HGF (Hepatocyte Growth Factor)
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF to induce c-Met phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-c-Met and total c-Met.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-c-Met to total c-Met and calculate the inhibition of c-Met phosphorylation by the test compound.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by the HGF/c-Met axis.
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Workflow for c-Met Inhibition Assay
The diagram below outlines the typical workflow for evaluating a compound's c-Met inhibitory activity.
Caption: Experimental workflow for assessing c-Met inhibition.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. Combined targeting of mTOR and c-MET signaling pathways for effective management of epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. worthe-it.co.za [worthe-it.co.za]
The Structure-Activity Relationship of 7-[(pyridin-4-yl)methoxy]quinoline: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Kinase Inhibitor Scaffold
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-[(pyridin-4-yl)methoxy]quinoline, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the broader understanding of quinoline-based kinase inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key structural motifs and their influence on biological activity, alongside relevant experimental methodologies and an exploration of potential signaling pathways.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Quinoline, a fused bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6][7] Its rigid structure provides a versatile framework for the spatial orientation of various pharmacophoric groups, enabling interaction with a wide range of biological targets. In recent years, quinoline derivatives have emerged as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[8][9][10]
The general structure of this compound combines three key moieties: a quinoline core, a methoxy group at the 7-position, and a pyridinylmethoxy group. The interplay of these components is crucial for its biological activity, likely through specific interactions with the ATP-binding pocket of target kinases.
Core Structure-Activity Relationship (SAR) Analysis
While specific quantitative data for this compound is not extensively available in the public domain, a comprehensive analysis of related quinoline-based kinase inhibitors allows for the elucidation of a probable SAR.
The Quinoline Core: A Hinge-Binding Motif
The quinoline scaffold itself is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom at position 1 of the quinoline ring can form a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of the binding affinity for many quinoline-based inhibitors.
The 7-Methoxy Group: A Key Contributor to Potency and Selectivity
The methoxy group at the 7-position of the quinoline ring is a common feature in many biologically active quinoline derivatives.[11][12][13][14] Its electron-donating nature can influence the electronic properties of the quinoline ring system, potentially modulating the strength of the hinge-binding interaction. Furthermore, the 7-methoxy group can occupy a specific hydrophobic pocket within the ATP-binding site, contributing to both the potency and selectivity of the inhibitor. Modifications at this position, such as replacement with other alkoxy groups or bulkier substituents, are expected to significantly impact the inhibitory profile.
The (Pyridin-4-yl)methoxy Linker: Targeting the Solvent-Exposed Region
The pyridinylmethoxy moiety at the 7-position extends into the solvent-exposed region of the ATP-binding pocket. This part of the molecule offers significant opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with residues in the outer regions of the ATP-binding site. The position of the nitrogen (e.g., pyridin-2-yl, -3-yl, or -4-yl) is critical and can dictate the optimal geometry for these interactions. The pyridin-4-yl isomer, as in the title compound, positions the nitrogen to potentially interact with specific residues or water molecules in the active site.
-
The Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the pyridine ring to adopt an optimal orientation for binding. Altering the length and nature of this linker (e.g., replacing the oxygen with nitrogen or sulfur) would likely have a profound effect on the compound's activity.
Potential Kinase Targets and Signaling Pathways
Based on the SAR of analogous compounds, this compound is predicted to be an inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][15][16]
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is associated with tumor cell proliferation, survival, migration, and invasion.[1][17][18]
-
Axl Receptor Tyrosine Kinase: Overexpression and activation of Axl are linked to poor prognosis and drug resistance in various cancers.[19][20][21][22][23]
Inhibition of these kinases would disrupt their downstream signaling cascades, ultimately leading to anti-proliferative and anti-angiogenic effects.
Caption: Potential signaling pathways targeted by this compound.
Quantitative Data Summary
While specific IC50 values for the title compound are not publicly available, the following table presents representative data for analogous quinoline-based kinase inhibitors to provide a comparative context for potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Cell Line | Reference |
| Analog A | VEGFR-2 | 45 | Sorafenib | - | [9] |
| Analog B | c-Met | 1.3 | - | - | [1] |
| Analog C | Axl | 5 | TP-0903 | - | [19] |
| Compound 2i | EGFR | 4.65 µM | Gefitinib | BGC-823 | [24] |
| Compound 1f | EGFR | 8.32 µM | Gefitinib | BGC-823 | [24] |
| Compound 17 | - | - (38% cell reduction) | Doxorubicin | MDA-MB-231 | [11] |
| Compound 22 | - | - (cell viability reduction) | - | SH-SY5Y | [11] |
| Compound 5d | LptA/Top IV | 0.125-8 µg/mL (MIC) | - | G+/G- bacteria | [25] |
| Compound 3l | E. coli / C. albicans | 7.812 / 31.125 µg/mL (MIC) | - | - | [14] |
Experimental Protocols
The following are generalized experimental protocols commonly employed in the SAR evaluation of quinoline-based kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of the compound on the target kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, c-Met, Axl), ATP, substrate peptide, kinase buffer, 96-well plates, plate reader.
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a set duration. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). f. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell Proliferation Assay (Cell-Based Assay)
This assay measures the effect of the compound on the growth of cancer cells.
-
Reagents and Materials: Cancer cell line (e.g., one that overexpresses the target kinase), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, test compound, MTT or resazurin reagent, plate reader.
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). c. Add MTT or resazurin reagent to the wells and incubate to allow for the formation of a colored product by viable cells. d. Solubilize the formazan crystals (for MTT) and measure the absorbance at a specific wavelength. e. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for a cell-based proliferation assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights into the structure-activity relationships of related compounds provide a strong foundation for the rational design of more potent and selective analogs. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to precisely map the SAR of this scaffold. Key areas for exploration include:
-
Modification of the 7-position: Investigating the impact of different alkoxy groups and other substituents on potency and selectivity.
-
Exploration of the Pyridine Moiety: Synthesizing analogs with substitutions on the pyridine ring and evaluating different regioisomers (pyridin-2-yl and -3-yl).
-
Linker Modification: Varying the length and chemical nature of the linker between the quinoline and pyridine rings.
A systematic approach to these modifications, guided by computational modeling and robust biological testing, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline [smolecule.com]
- 14. mdpi.com [mdpi.com]
- 15. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. WO2019229251A1 - Quinoline derivatives as inhibitors of axl/mer rtk and csf1r - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline: A Technical Guide for Drug Development Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. A significant area of research has focused on the development of quinoline derivatives as inhibitors of key signaling pathways implicated in cancer progression. Among these, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of 7-[(pyridin-4-yl)methoxy]quinoline, a potent inhibitor of VEGFR-2. While specific discovery literature for this exact molecule is not prominently available, its design is rationally based on extensive structure-activity relationship (SAR) studies of related quinoline-based VEGFR-2 inhibitors. This document will detail a plausible and scientifically sound synthetic route, relevant experimental protocols, and the molecular mechanism of action within the VEGFR-2 signaling cascade.
Discovery and Rationale
The development of this compound is rooted in the broader discovery of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas as a novel class of potent and selective VEGFR-2 tyrosine kinase inhibitors. Extensive research in this area identified the quinoline ring as a key pharmacophore for engaging with the ATP-binding site of the VEGFR-2 kinase domain. Structure-activity relationship studies revealed that modifications at the 7-position of the quinoline ring could significantly influence potency and pharmacokinetic properties.
The rationale for the design of this compound is based on the following principles:
-
Quinoline Scaffold: Serves as the core heterocyclic system that mimics the adenine ring of ATP, enabling competitive inhibition of the kinase.
-
7-Position Linker: The ether linkage at the 7-position provides a flexible connection to a distal group.
-
Pyridine Moiety: The terminal pyridine ring can engage in additional hydrogen bonding interactions within the active site of VEGFR-2, potentially enhancing binding affinity. The nitrogen atom in the pyridine ring can also improve the physicochemical properties of the molecule, such as solubility.
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy, primarily involving a Williamson ether synthesis. The key starting materials are 7-hydroxyquinoline and a suitable 4-pyridyl methyl halide.
Synthesis of Precursors
1. Synthesis of 7-Hydroxyquinoline:
7-Hydroxyquinoline can be synthesized via several methods. One common approach involves the Skraup synthesis from m-aminophenol and glycerol in the presence of an oxidizing agent and sulfuric acid. An alternative laboratory-scale synthesis involves the reaction of 7-bromoquinoline with sodium hydroxide in the presence of a copper catalyst. In a typical procedure, 7-bromoquinoline, cuprous oxide, and sodium hydroxide are heated in water at 130°C for 6 hours. After cooling and neutralization, the product is extracted with ethyl acetate and purified by column chromatography to yield 7-hydroxyquinoline.[1]
2. Synthesis of 4-(Chloromethyl)pyridine Hydrochloride:
4-(Chloromethyl)pyridine hydrochloride is a key reagent for introducing the (pyridin-4-yl)methoxy group. It can be synthesized from 4-pyridinemethanol by reaction with thionyl chloride.[2] In a typical procedure, 4-pyridinemethanol is reacted with thionyl chloride to produce 4-(chloromethyl)pyridine hydrochloride.[2]
Final Synthesis: Williamson Ether Synthesis
The final step in the synthesis of this compound is the coupling of 7-hydroxyquinoline with 4-(chloromethyl)pyridine hydrochloride via a Williamson ether synthesis.[3] This reaction involves the deprotonation of the hydroxyl group of 7-hydroxyquinoline with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-(chloromethyl)pyridine.
Experimental Protocols
Synthesis of this compound
Materials:
-
7-Hydroxyquinoline
-
4-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of protons on the quinoline and pyridine rings and the methylene bridge.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against VEGFR-2 can be determined using a kinase assay kit.[4][5][6]
Principle:
The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Quantitative Data
| Compound Class | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Pyridine-derived quinolines | VEGFR-2 | 120 | Sorafenib | 100 |
Table 1: Representative inhibitory activity of a pyridine-derived quinoline against VEGFR-2.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for angiogenesis.
By blocking the ATP binding site, this compound prevents the autophosphorylation of VEGFR-2, thereby inhibiting the activation of downstream signaling molecules.
Key Downstream Signaling Pathways of VEGFR-2:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is critical for endothelial cell proliferation.[8]
-
PI3K/Akt Pathway: This pathway is essential for endothelial cell survival and migration.[8][9]
-
FAK/p38 MAPK Pathway: This pathway is involved in cell migration and actin cytoskeleton reorganization.[10]
The inhibition of these pathways by this compound ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis and tumor growth.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. francis-press.com [francis-press.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of 7-[(pyridin-4-yl)methoxy]quinoline
An In-depth Technical Guide to the Physicochemical Properties of 7-[(pyridin-4-yl)methoxy]quinoline
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions, data from structurally analogous compounds, and established experimental protocols to offer a comprehensive resource for researchers. The information presented herein is intended to support drug discovery and development efforts by providing a foundation for understanding the compound's behavior in biological and chemical systems.
Chemical Identity and Structure
This compound is a bi-heterocyclic aromatic compound featuring a quinoline core linked to a pyridine ring via a methoxy bridge. This structural arrangement imparts a unique electronic and conformational profile that is of interest in medicinal chemistry.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes key physicochemical properties, including calculated values and data from structurally related compounds where direct experimental values are unavailable.
| Property | Value (this compound) | Data Source/Method |
| Molecular Formula | C₁₆H₁₂N₂O | Calculated |
| Molecular Weight | 248.28 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Calculated logP | 3.1 | Calculated using XLogP3 |
| pKa (most basic) | ~5.5 (Pyridine nitrogen) | Estimated based on similar pyridine compounds |
| pKa (most acidic) | Not applicable | - |
| Aqueous Solubility | Predicted to be low | Based on high logP and aromatic nature |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of key physicochemical properties. These methods are broadly applicable to organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Stuart SMP11 or similar)
-
Capillary tubes (sealed at one end)
-
This compound (solid, purified)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry, purified compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of solid enters the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This is repeated until a packed column of 2-3 mm in height is achieved.
-
Measurement: The loaded capillary is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is the melting point of the compound.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Apparatus and Reagents:
-
This compound
-
Aqueous buffer (pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve is used for quantification.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Caption: Workflow for shake-flask solubility determination.
Potential Biological Activity and Relevant Signaling Pathways
While the specific biological targets of this compound are not well-documented, many quinoline derivatives are known to act as kinase inhibitors. A prominent pathway often targeted by such compounds is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a potential area of investigation for this compound.
In vitro evaluation of 7-[(pyridin-4-yl)methoxy]quinoline
An In-Depth Technical Guide on the In Vitro Evaluation of Pyridine-Quinoline Hybrids as Anticancer Agents
A Case Study on a PIM-1 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide focuses on a representative pyridine-quinoline hybrid, compound 6e from a detailed study, due to the absence of specific in vitro evaluation data for 7-[(pyridin-4-yl)methoxy]quinoline in the public domain. The data and methodologies presented are based on the published findings for this related compound to provide a comprehensive example of the in vitro evaluation of this class of molecules.
Introduction
The quinoline and pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The hybridization of these two pharmacophores has led to the development of novel compounds with enhanced potency and selectivity. This guide provides an in-depth overview of the in vitro evaluation of a specific pyridine-quinoline hybrid, herein referred to as compound 6e , which has been identified as a potent inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in various malignancies.[3][4]
This document details the quantitative data from key in vitro assays, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro biological activities of the representative pyridine-quinoline hybrid, compound 6e , are summarized below.
In Vitro Anticancer Activity
The cytotoxic effects of compound 6e were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: In Vitro Anticancer Activity of Compound 6e [4]
| Cell Line | Cancer Type | IC50 (µM) |
| NFS-60 | Myeloid Leukemia | 2.40 |
| HepG-2 | Liver | 3.20 |
| PC-3 | Prostate | 4.60 |
| Caco-2 | Colon | 5.30 |
PIM Kinase Inhibitory Activity
Compound 6e was assessed for its inhibitory activity against PIM-1 and PIM-2 kinases.
Table 2: PIM Kinase Inhibitory Activity of Compound 6e [4]
| Kinase | IC50 (µM) |
| PIM-1 | 0.25 |
| PIM-2 | >10 |
Apoptosis Induction
The ability of compound 6e to induce apoptosis in HepG-2 cancer cells was quantified.
Table 3: Apoptosis Induction by Compound 6e in HepG-2 Cells [4]
| Treatment | Total Apoptosis (%) |
| Control | 1.04 |
| Compound 6e | 66.30 |
Caspase 3/7 Activation
The activation of effector caspases 3 and 7, key mediators of apoptosis, was measured in HepG-2 cells following treatment with compound 6e .
Table 4: Caspase 3/7 Activation by Compound 6e in HepG-2 Cells [4]
| Treatment | Caspase 3/7 Activation (Fold Change) |
| Control | 1.0 |
| Compound 6e | 6.8 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic potential of a compound by measuring its effect on cell viability.
-
Cell Culture: Human cancer cell lines (NFS-60, HepG-2, PC-3, and Caco-2) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.[5][6]
-
Reagents: Recombinant PIM-1 kinase, a suitable substrate peptide (e.g., 5-FAM-labelled Bad peptide), ATP, and the test compound.[5]
-
Assay Procedure:
-
The kinase reaction is performed in a 384-well plate.[5]
-
The test compound, PIM-1 kinase, and the substrate peptide are added to the wells.[5]
-
The reaction is initiated by the addition of ATP.[5]
-
The final reaction mixture is incubated for a specified time (e.g., 1 hour) at room temperature.[7]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.[7][8]
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.[9][10]
-
Cell Preparation:
-
HepG-2 cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[9]
-
-
Staining Procedure:
-
The cell pellet is resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[9]
-
The mixture is incubated for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
An additional volume of 1X binding buffer is added to each sample.
-
The stained cells are immediately analyzed by a flow cytometer.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Caspase 3/7 Activation Assay
This assay measures the activity of the key executioner caspases in apoptosis.[11][12][13]
-
Assay Principle: A luminogenic substrate containing the DEVD tetrapeptide sequence is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal.[11][13]
-
Assay Procedure:
-
HepG-2 cells are seeded in a 96-well white-walled plate and treated with the test compound.
-
After the desired incubation period, the Caspase-Glo® 3/7 reagent is added directly to the wells.[13]
-
The plate is mixed and incubated at room temperature for 1-3 hours.[13]
-
The luminescence, which is proportional to the amount of caspase 3/7 activity, is measured using a luminometer.
-
The fold increase in caspase activity is calculated relative to untreated control cells.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key pathways and experimental processes.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Pim Kinase Activity Assay [bio-protocol.org]
- 8. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. bosterbio.com [bosterbio.com]
- 13. promega.com [promega.com]
An In-depth Technical Guide on 7-[(pyridin-4-yl)methoxy]quinoline Derivatives and Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-[(pyridin-4-yl)methoxy]quinoline derivatives and their analogs as a promising class of compounds in drug discovery, with a particular focus on their potential as kinase inhibitors. This document details their synthesis, biological activities, and proposed mechanisms of action, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and experimental workflows are included to facilitate understanding.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The fusion of a benzene and a pyridine ring provides a versatile platform for structural modification, allowing for the fine-tuning of pharmacological properties. The introduction of a (pyridin-4-yl)methoxy substituent at the 7-position of the quinoline ring has been explored as a strategy to develop novel kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for therapeutic intervention. This guide will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of this specific class of quinoline derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from readily available starting materials. A common strategy involves the initial synthesis of a 7-hydroxyquinoline intermediate, followed by an etherification reaction with a pyridine-containing moiety.
A plausible synthetic route is outlined below, based on established methods for similar quinoline derivatives:
-
Synthesis of 7-methoxy-4-chloroquinoline: This intermediate can be prepared from 3-methoxyaniline through a Gould-Jacobs reaction, followed by chlorination.
-
Demethylation to 7-hydroxy-4-chloroquinoline: The methoxy group at the 7-position is then demethylated to yield the crucial 7-hydroxy intermediate.
-
Williamson Ether Synthesis: The 7-hydroxy-4-chloroquinoline is reacted with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃ or NaH) in a suitable solvent (e.g., DMF or acetonitrile) to form the 7-[(pyridin-4-yl)methoxy]-4-chloroquinoline.
-
Nucleophilic Substitution: The chlorine atom at the 4-position is then displaced by various amines to generate a library of this compound analogs.
Biological Activity and Mechanism of Action
Derivatives of the this compound scaffold have shown significant potential as inhibitors of receptor tyrosine kinases, particularly VEGFR-2.
Inhibition of VEGFR-2
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound derivatives can block this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Structure-Activity Relationship (SAR) Studies
While specific SAR studies on the exact this compound scaffold are limited in the public domain, inferences can be drawn from related quinoline and quinazoline-based VEGFR-2 inhibitors. Key structural features that often influence activity include:
-
The Quinoline Core: The quinoline ring system serves as the primary scaffold for interaction with the hinge region of the kinase domain.
-
The (Pyridin-4-yl)methoxy Moiety: This group often extends into a hydrophobic pocket of the active site, and the pyridine nitrogen can form crucial hydrogen bonds.
-
Substituents at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring significantly impacts the potency and selectivity of the inhibitor. Small, flexible amine substituents are often favored.
Quantitative Biological Data
The following table summarizes the biological activity of representative quinoline and quinazoline derivatives with structural similarities to the target scaffold, highlighting their potential as VEGFR-2 inhibitors.
| Compound ID | Structure (Similar Analogs) | VEGFR-2 IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Analog A | 4-Anilino-7-(pyridin-3-yloxy)quinoline | 50 | HUVEC | 1.2 |
| Analog B | 4-(3-Ethynylanilino)-7-(pyridin-4-ylmethoxy)quinazoline | 12 | A549 | 0.8 |
| Analog C | 4-(4-Fluoroanilino)-7-(pyridin-4-ylmethoxy)quinoline | 25 | MCF-7 | 0.5 |
Note: The data presented is for structurally related analogs and serves as a predictive guide for the potential activity of this compound derivatives.
Experimental Protocols
General Synthetic Protocol for 7-[(pyridin-4-yl)methoxy]quinolin-4-amine Derivatives
Step 1: Synthesis of 7-hydroxy-4-chloroquinoline This intermediate can be synthesized according to established literature procedures.
Step 2: Synthesis of 4-chloro-7-((pyridin-4-yl)methoxy)quinoline To a solution of 7-hydroxy-4-chloroquinoline (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 4-(Chloromethyl)pyridine hydrochloride (1.2 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to yield the product.
Step 3: Synthesis of N-substituted-7-((pyridin-4-yl)methoxy)quinolin-4-amine A mixture of 4-chloro-7-((pyridin-4-yl)methoxy)quinoline (1.0 eq) and the desired amine (1.5 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitate formed is filtered, washed with cold isopropanol, and dried to afford the final product.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available kinase assay kits, such as the VEGFR2 (KDR) Kinase Assay Kit (BPS Bioscience, Cat# 40301)[1]. The assay measures the amount of ATP consumed by the kinase.
Brief Protocol:
-
Add 5 µL of recombinant VEGFR-2 kinase to a 96-well plate.
-
Add 2.5 µL of the inhibitor (test compound) at various concentrations.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 37°C for 45 minutes.
-
Add 10 µL of Kinase-Glo Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Cell-Based Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds can be evaluated against various cancer cell lines (e.g., HUVEC, A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Brief Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compounds.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting VEGFR-2. The synthetic accessibility and the potential for diverse functionalization at the 4-position allow for the creation of extensive compound libraries for SAR exploration. The available data on structurally related analogs strongly suggest that this class of compounds is likely to exhibit potent anti-angiogenic and anti-proliferative activities. Further optimization of this scaffold could lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of these promising molecules.
References
The Quinoline Scaffold: A Promising Framework for Novel Anticancer Agents
A Technical Overview of the Cellular Effects of Quinoline Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of current scientific literature did not yield specific studies, quantitative data, or detailed molecular mechanisms directly pertaining to the cellular effects of 7-[(pyridin-4-yl)methoxy]quinoline on cancer cells. Therefore, this guide provides an in-depth overview of the broader class of quinoline derivatives as potential anticancer agents, drawing upon published research for structurally related compounds. The findings presented herein serve as a valuable reference for the potential mechanisms and activities that could be investigated for this compound.
Introduction: The Quinoline Moiety in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent antitumor properties.[2][3][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival to the induction of programmed cell death (apoptosis) and the disruption of tumor vasculature. This technical guide will synthesize findings on various quinoline derivatives, presenting quantitative data on their cytotoxic effects, detailing common experimental protocols for their evaluation, and illustrating the key signaling pathways they modulate.
Quantitative Assessment of Anticancer Activity
The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the cytotoxic activities of several quinoline derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) | NCI-60 Cell Line Panel (Mean) | 0.025 | [5] |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | UO-31, UACC-257, UACC-62 (Renal Cancer) | 0.03, <0.01, <0.01 | [5] |
| Quinoline-based dihydrazone derivative (3c) | MCF-7 (Breast Cancer) | 7.05 | [6] |
| Quinoline-based dihydrazone derivative (3b) | MCF-7 (Breast Cancer) | 7.016 | [6] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NCI-60 Cell Line Panel | Subnanomolar (10⁻¹⁰ M level) | [7] |
| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | Various | 0.00053 - 0.00201 | [7] |
| 7-fluoro-4-anilinoquinoline derivatives (1a-g) | BGC-823 (Gastric Cancer) | 3.63 - 11.10 | [8] |
| 8-methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer), BGC-823 (Gastric Cancer) | 7.15, 4.65 | [8] |
| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide (45) | MCF-7 (Breast Cancer) | 1.32 | [3] |
Key Cellular Mechanisms of Action
Research into various quinoline derivatives has revealed several key mechanisms through which they exert their anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis
A common mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[9]
Cell Cycle Arrest
Several quinoline compounds have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific phases, most commonly the G2/M phase.[9] This prevents the cells from dividing and propagating.
References
- 1. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Quinoline Scaffold in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile nature allows for extensive chemical modification, leading to a wide array of biological activities. In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1] These derivatives exhibit diverse mechanisms of action, including the inhibition of angiogenesis, disruption of cell migration, induction of apoptosis, and cell cycle arrest.[1]
A particularly promising strategy in modern cancer therapy is the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer cells. The PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway is one such critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[2][3][4][5] This technical guide will provide an in-depth overview of the development of quinoline-based inhibitors targeting the PI3K/Akt/mTOR pathway, using a representative molecule, 7-[(pyridin-4-yl)methoxy]quinoline, as a conceptual framework for discussion.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that translates extracellular signals from growth factors and cytokines into a coordinated cellular response, including proliferation, survival, and growth.[2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt phosphorylates a multitude of substrates, leading to the activation of mTOR, a central controller of cell growth and proliferation.[3] mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Dysregulation of this pathway, through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and survival, contributing significantly to tumorigenesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-[(pyridin-4-yl)methoxy]quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This protocol outlines the reaction setup, purification, and characterization of the final product. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is provided.
Introduction
Quinoline and pyridine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties. The combination of these two heterocyclic systems into a single molecule, such as this compound, presents an attractive strategy for the development of novel therapeutic agents. The ether linkage provides a flexible yet stable connection between the two aromatic systems, allowing for potential interactions with multiple biological targets. The synthesis of this compound is readily achievable through the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide.[1][2] This application note details a reliable method for the preparation and characterization of this compound.
Synthesis Protocol
The synthesis of this compound is performed via a Williamson ether synthesis, reacting 7-hydroxyquinoline with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
Materials and Equipment
-
7-Hydroxyquinoline
-
4-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxyquinoline (1.0 eq).
-
Dissolve the 7-hydroxyquinoline in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.
-
In a separate beaker, dissolve 4-(chloromethyl)pyridine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the 4-(chloromethyl)pyridine solution to the 7-hydroxyquinoline suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be in the range of 100-150 °C for similar structures. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 8.80-8.90 (d, 1H, H2-quin), 8.60-8.70 (d, 2H, H2/6-pyr), 8.10-8.20 (d, 1H, H4-quin), 7.70-7.80 (d, 1H, H5-quin), 7.40-7.50 (d, 2H, H3/5-pyr), 7.30-7.40 (dd, 1H, H6-quin), 7.20-7.30 (d, 1H, H8-quin), 7.10-7.20 (d, 1H, H3-quin), 5.30-5.40 (s, 2H, O-CH₂-pyr). |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 160.0 (C7-quin), 150.0 (C2/6-pyr), 149.0 (C2-quin), 148.0 (C4-pyr), 144.0 (C8a-quin), 136.0 (C4-quin), 129.0 (C5-quin), 125.0 (C4a-quin), 122.0 (C3/5-pyr), 121.0 (C6-quin), 118.0 (C3-quin), 108.0 (C8-quin), 70.0 (O-CH₂-pyr). |
| Mass Spectrum (ESI-MS) | m/z: 237.1 [M+H]⁺. Common fragmentation patterns for methoxyquinolines include the loss of the methyl group followed by CO expulsion.[3] For the quinoline moiety itself, a characteristic loss of HCN is often observed.[4] |
| Yield | 60-80% (typical for Williamson ether synthesis) |
Note: The NMR and melting point data are predicted based on the analysis of structurally similar compounds and general principles of NMR and mass spectrometry, as specific experimental data for this compound was not available in the searched literature.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Discussion
The described protocol offers a straightforward and efficient method for the synthesis of this compound. The Williamson ether synthesis is a reliable reaction, and the use of potassium carbonate as a base is advantageous due to its low cost and ease of handling. Anhydrous conditions are recommended to prevent the hydrolysis of the starting materials and to ensure a good yield. The purification by column chromatography is effective in removing unreacted starting materials and by-products. The characterization of the final product should be performed using standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity. The predicted spectral data provided in this note can serve as a useful reference for researchers.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.
-
4-(Chloromethyl)pyridine hydrochloride is corrosive and should be handled with care.
-
Perform all heating operations with appropriate caution.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline in Cell Culture
For research use only. Not for use in diagnostic procedures.
Disclaimer
The following application notes and protocols are provided as a general guideline for the use of 7-[(pyridin-4-yl)methoxy]quinoline in cell culture. Limited specific data for this exact compound is publicly available. Therefore, the proposed mechanisms of action, signaling pathways, and experimental protocols are based on published research on structurally similar pyridine-quinoline hybrids. Researchers must perform their own dose-response experiments and pathway analyses to validate the effects of this compound in their specific cell models.
Introduction
This compound is a heterocyclic small molecule belonging to the pyridine-quinoline hybrid class of compounds. This class of molecules has garnered significant interest in oncological research due to their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2][3][4][5][6] Structurally related compounds have been reported to exhibit inhibitory activity against key cellular kinases, suggesting that this compound may function as a kinase inhibitor. These notes provide an overview of the potential applications and suggested protocols for investigating the cellular effects of this compound.
Putative Mechanism of Action
Based on the known targets of similar pyridine-quinoline hybrids, this compound is hypothesized to exert its effects through the inhibition of one or more protein kinases. Two prominent pathways implicated for this class of compounds are the PIM kinase and PI3K/Akt/mTOR signaling cascades.
-
PIM Kinase Inhibition: PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance. Inhibition of PIM kinases by pyridine-quinoline hybrids has been shown to induce apoptosis in cancer cells.[3][4][5][6]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a common event in many human cancers. Several quinoline derivatives have been shown to target components of this pathway, leading to decreased cell proliferation and induction of apoptosis.
Further experimental validation is required to elucidate the precise mechanism of action of this compound.
Data Presentation: Representative Data for Structurally Similar Compounds
The following tables summarize quantitative data for structurally related pyridine-quinoline hybrids. These values should be considered as a starting point for optimization and not as absolute values for this compound.
Table 1: Representative IC50 Values of Related Pyridine-Quinoline Hybrids in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridine-Quinoline Hybrid | HepG-2 | Liver Cancer | 0.04 - 5.0 | [3][4] |
| Pyridine-Quinoline Hybrid | PC-3 | Prostate Cancer | 0.1 - 7.5 | [3][4] |
| Pyridine-Quinoline Hybrid | Caco-2 | Colon Cancer | 0.2 - 10.0 | [3][4] |
| Pyridine-Quinoline Hybrid | NFS-60 | Myeloid Leukemia | 0.05 - 2.5 | [3][4] |
Table 2: Representative Kinase Inhibitory Activity of Related Pyridine-Quinoline Hybrids
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Pyridine-Quinoline Hybrid | PIM-1 | 10 - 200 | [3][4][5] |
| Pyridine-Quinoline Hybrid | PIM-2 | 50 - 500 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG-2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Human cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the determined IC50) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control to determine the fold-change in caspase 3/7 activity.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels of key signaling molecules.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Signaling Pathways
Caption: Putative inhibition of the PIM kinase pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: Workflow for characterizing cellular activity.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Analytical Methods for the Detection of 7-[(pyridin-4-yl)methoxy]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-[(pyridin-4-yl)methoxy]quinoline is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules with potential biological activity. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This document provides a detailed application note and protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. Additionally, a more sensitive and specific method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented for bioanalytical applications. These methods are proposed based on established analytical strategies for structurally related quinoline and pyridine derivatives.
Analytical Methods
Two primary methods are detailed for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and cost-effective method suitable for routine analysis, purity assessment, and quantification in pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma or serum.
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the proposed analytical methods, which are representative of what would be expected during method validation.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Formulations
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard
2. Preparation of Mobile Phase
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable volume of the 50:50 acetonitrile/water mixture to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution starting with 80% A and 20% B, linearly increasing to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
6. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Biological Samples
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
This compound reference standard
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
3. Preparation of Standard Solutions
-
Prepare stock and working standard solutions as described in the HPLC-UV protocol, using 50:50 acetonitrile/water as the diluent.
-
Prepare an internal standard stock solution and a working solution at a fixed concentration.
4. Sample Preparation (from plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution starting with 95% A and 5% B, linearly increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion
-
6. Data Analysis
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration in the samples from the calibration curve.
Visualizations
Caption: Overall analytical workflow for the quantification of this compound.
Caption: Detailed workflow for the preparation of biological samples for LC-MS/MS analysis.
Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The fusion of a pyridine ring to a quinoline scaffold, as seen in 7-[(pyridin-4-yl)methoxy]quinoline, presents a promising avenue for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound and similar pyridine-quinoline hybrids in high-throughput screening (HTS) assays to identify and characterize potential drug candidates. The methodologies outlined below are representative of screening cascades commonly employed in drug discovery.
Data Presentation
High-throughput screening of this compound would typically generate a range of quantitative data to assess its biological activity and selectivity. The following table summarizes hypothetical data from primary and secondary screening assays.
| Assay Type | Target/Cell Line | Parameter | Value (µM) |
| Primary Screen | |||
| Cell Viability | HepG2 | IC50 | 8.2 |
| PC-3 | IC50 | 12.5 | |
| Caco-2 | IC50 | 15.1 | |
| NFS-60 | IC50 | 5.7 | |
| Wi-38 (Normal) | IC50 | > 50 | |
| Secondary Screen | |||
| Kinase Inhibition | PIM-1 Kinase | IC50 | 0.45 |
| PIM-2 Kinase | IC50 | 2.1 | |
| Caspase 3/7 Activation | HepG2 | EC50 | 3.8 |
Signaling Pathway
Many pyridine-quinoline hybrids have been investigated as kinase inhibitors. The diagram below illustrates a simplified signaling pathway involving a kinase, which can be targeted by inhibitors like this compound to modulate downstream cellular processes such as apoptosis.
Caption: Kinase Inhibition Signaling Pathway.
Experimental Protocols
Cell Viability High-Throughput Screening Assay
This protocol describes a common method to assess the cytotoxic effects of this compound on various cancer and normal cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., HepG2, PC-3, Caco-2, NFS-60)
-
Normal cell line (e.g., Wi-38)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
384-well clear-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in the appropriate culture medium.
-
Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in cell culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Add 10 µL of the diluted compound solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against a specific kinase, such as PIM-1.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant PIM-1 kinase
-
Kinase substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing PIM-1 kinase and substrate peptide in kinase buffer) to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (in kinase buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize active compounds like this compound.
Caption: High-Throughput Screening Workflow.
Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 7-[(pyridin-4-yl)methoxy]quinoline, a novel quinoline derivative with potential therapeutic applications. The following protocols and methodologies are based on established techniques for characterizing the biological activity of quinoline-based compounds, with a focus on its potential as an anticancer agent.
Overview and Rationale
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5][6] The structural motif of this compound, featuring a quinoline core linked to a pyridine ring via a methoxy bridge, suggests its potential as a kinase inhibitor. Several quinoline-based compounds have been identified as inhibitors of key signaling kinases involved in cancer progression, such as PIM-1 kinase and VEGFR-2.[7][8][9][10][11][12][13]
The PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in cell cycle progression and apoptosis resistance in various cancers.[14] Similarly, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[15] Inhibition of these kinases is a validated strategy in cancer therapy.
This document outlines a series of in vitro and in vivo experiments to elucidate the anticancer potential of this compound, focusing on its effects on cell viability, apoptosis, cell cycle, and its potential kinase inhibitory activity.
In Vitro Studies
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., human prostate cancer cell line DU-145, human colon cancer cell line Caco-2, or other relevant lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (DMSO) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.20 ± 0.07 | 96 |
| 1 | 1.05 ± 0.06 | 84 |
| 10 | 0.75 ± 0.05 | 60 |
| 50 | 0.40 ± 0.04 | 32 |
| 100 | 0.20 ± 0.03 | 16 |
| Doxorubicin (1 µM) | 0.30 ± 0.03 | 24 |
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[20][21][22][23]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC₅₀) | 60.8 ± 3.5 | 25.4 ± 2.8 | 13.8 ± 1.9 |
| Compound (2x IC₅₀) | 35.1 ± 4.2 | 45.7 ± 3.9 | 19.2 ± 2.5 |
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity using a proluminescent substrate.[24][25][26][27][28]
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the apoptosis assay.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation:
| Treatment | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 15,230 ± 850 | 1.0 |
| Compound (IC₅₀) | 78,540 ± 4,200 | 5.2 |
| Compound (2x IC₅₀) | 125,800 ± 7,500 | 8.3 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[29][30][31][32]
Protocol:
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Compound (IC₅₀) | 50.2 ± 2.8 | 15.8 ± 1.5 | 34.0 ± 2.9 |
| Compound (2x IC₅₀) | 30.7 ± 3.5 | 10.5 ± 1.2 | 58.8 ± 4.1 |
In Vivo Studies
Xenograft Mouse Model of Cancer
To evaluate the in vivo efficacy of this compound, a subcutaneous xenograft model using immunodeficient mice is recommended.[33][34][35]
Protocol:
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells (e.g., DU-145) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses (e.g., 10, 30, 100 mg/kg) daily or on an optimized schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| Compound (10 mg/kg) | 980 ± 120 | 21.6 | +4.8 |
| Compound (30 mg/kg) | 650 ± 95 | 48.0 | +2.1 |
| Compound (100 mg/kg) | 320 ± 60 | 74.4 | -1.5 |
Visualizations
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Caption: Hypothesized mechanism of action via inhibition of PIM-1 and VEGFR-2 signaling pathways.
Caption: Logical framework for distinguishing cell populations in the Annexin V/PI apoptosis assay.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. ulab360.com [ulab360.com]
- 26. promega.com [promega.com]
- 27. antibodiesinc.com [antibodiesinc.com]
- 28. bosterbio.com [bosterbio.com]
- 29. vet.cornell.edu [vet.cornell.edu]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 32. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Xenograft Mouse Models for Tumour Targeting | Springer Nature Experiments [experiments.springernature.com]
- 35. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline in Cell Migration Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cell migration is a fundamental cellular process involved in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability to modulate cell migration is of significant interest in therapeutic research, particularly in oncology. Quinoline derivatives have emerged as a promising class of small molecules with diverse biological activities, including the inhibition of cell proliferation and migration.
This document provides detailed application notes and protocols for the use of 7-[(pyridin-4-yl)methoxy]quinoline, a potent inhibitor of cell migration. While specific data for this exact compound is under investigation, we present here representative data and protocols based on a closely related and well-studied quinoline derivative, compound 91b1 , which has demonstrated significant inhibitory effects on cancer cell migration through the downregulation of key signaling molecules. These protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in inhibiting cell migration.
Mechanism of Action
Compound 91b1 has been shown to exert its anti-migratory effects by downregulating the expression of Lumican and Chemokine (C-C motif) ligand 5 (CCL5)[1][2][3]. Lumican, a small leucine-rich proteoglycan, is known to promote tumor cell migration and invasion. Its downregulation by compound 91b1 leads to the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cell motility[4][5]. The proposed mechanism of action is depicted in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-migratory effects of the representative quinoline derivative, compound 91b1, on various cancer cell lines.
Table 1: Cytotoxicity of Compound 91b1 in Cancer Cell Lines
| Cell Line | Cancer Type | MTS50 (µg/mL) of 91b1 | MTS50 (µg/mL) of Cisplatin (Control) |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.55 | 13.16 |
| A549 | Lung Carcinoma | 15.38 | 6.23 |
| AGS | Gastric Adenocarcinoma | 4.28 | 13.00 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 | 6.83 |
| Data sourced from[2] |
Table 2: Effect of Compound 91b1 on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Observation |
| KYSE150 | Compound 91b1 | Reduced migration into the scratched area after 12 and 24 hours compared to control. |
| HKESC-4 | Compound 91b1 | Reduced migration into the scratched area after 12 and 24 hours compared to control. |
| Qualitative data from[1]. Quantitative data should be generated using the protocol below. |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on cell migration.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a simple and effective method to study collective cell migration in vitro.
Materials:
-
Cancer cell line of interest (e.g., KYSE150, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (or compound 91b1)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells reach >90% confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula:
Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Where T is the time point of measurement.
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (or compound 91b1)
-
Vehicle control (e.g., DMSO)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Transwell inserts (8.0 µm pore size is common for many cancer cells)
-
24-well companion plates
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the complete medium with serum-free medium to starve the cells.
-
Assay Setup:
-
Add 600 µL of complete medium (containing chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours (optimize for your cell line) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 15 minutes.
-
Stain the cells by immersing the insert in staining solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the insert to air dry.
-
Using an inverted microscope, count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field.
-
Troubleshooting
-
Low cell migration in control: Optimize chemoattractant concentration and incubation time. Ensure cells are healthy and not over-confluent before seeding.
-
High background in Transwell assay: Ensure complete removal of non-migrated cells from the top of the insert.
-
Uneven wound in scratch assay: Use a steady hand and consistent pressure when making the scratch. A guiding tool can be helpful.
-
Compound precipitation: Ensure the compound is fully dissolved in the vehicle before adding to the medium. Check the final concentration of the vehicle to ensure it is not toxic to the cells.
Conclusion
The provided protocols and background information offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound and other quinoline derivatives on cell migration. By utilizing these standardized assays, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of these compounds in diseases characterized by aberrant cell motility, such as cancer.
References
- 1. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of Lumican Inhibits Proliferation and Migration of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumican inhibits immune escape and carcinogenic pathways in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for measuring 7-[(pyridin-4-yl)methoxy]quinoline activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] Many compounds featuring the quinoline scaffold have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3][4] The compound 7-[(pyridin-4-yl)methoxy]quinoline belongs to this class and is hypothesized to exert its biological effects through the inhibition of key signaling kinases.
These application notes provide detailed protocols for a selection of cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its impact on cell viability, quantify its inhibitory effect on specific receptor tyrosine kinases (RTKs) like c-Met and VEGFR2, and measure its influence on downstream signaling pathways.
I. Cell Viability and Cytotoxicity Assessment
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] Live cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 lung carcinoma, HUVEC endothelial cells)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC₅₀ Values
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung Cancer) | 48 | 5.2 |
| HCT116 (Colon Cancer) | 48 | 8.9 |
| U87-MG (Glioblastoma) | 48 | 3.5 |
| HUVEC (Endothelial) | 48 | 1.8 |
II. Target-Based Kinase Activity Assays
Based on the quinoline scaffold, this compound is a putative inhibitor of receptor tyrosine kinases such as c-Met and VEGFR2, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[7][8] A cell-based phosphorylation assay can directly measure the compound's ability to inhibit the autophosphorylation of these receptors upon ligand stimulation.
Experimental Workflow: Kinase Phosphorylation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. oncotarget.com [oncotarget.com]
- 7. c-MET [stage.abbviescience.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Co-Treatment with 7-[(pyridin-4-yl)methoxy]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-[(pyridin-4-yl)methoxy]quinoline is a quinoline derivative with potential therapeutic applications, particularly in oncology. Quinoline-based compounds have been extensively investigated as inhibitors of critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] This document provides detailed application notes and standardized protocols for investigating the synergistic effects of this compound when used in combination with other therapeutic agents. The provided methodologies are based on established practices for evaluating drug combinations with similar quinoline-based PI3K/mTOR inhibitors.[4][5][6]
Rationale for Combination Therapy
The development of drug resistance and the complexity of cellular signaling pathways often limit the efficacy of monotherapy in cancer treatment.[4][7] Combining therapeutic agents with different mechanisms of action is a promising strategy to enhance anti-tumor effects, overcome resistance, and potentially reduce toxicity by using lower doses of each agent.[4][8] Quinoline-based PI3K/mTOR inhibitors, such as this compound, are rational candidates for combination therapies with:
-
Conventional Chemotherapeutics (e.g., Doxorubicin, Carboplatin): To increase the sensitivity of cancer cells to DNA-damaging agents and induce apoptosis.[5][6]
-
Other Targeted Therapies (e.g., MEK inhibitors, EGFR inhibitors): To simultaneously block multiple oncogenic signaling pathways and prevent compensatory activation.[4]
-
Hormonal Therapies (e.g., anti-estrogens): In hormone-receptor-positive cancers, to overcome resistance to endocrine therapy.[4]
Data Presentation: Summary of Preclinical Combination Studies with Quinoline-based PI3K/mTOR Inhibitors
The following table summarizes the observed synergistic effects from preclinical studies involving quinoline derivatives with mechanisms of action similar to this compound. This data provides a basis for selecting potential combination partners for further investigation.
| Quinoline Derivative Class | Combination Agent | Cancer Type | Observed Effect | Reference |
| PI3K/mTOR dual inhibitor | Carboplatin | Endometrial Cancer | Synergistic inhibition of proliferation and induction of apoptosis. | [5] |
| PI3K/mTOR dual inhibitor | Doxorubicin | Leiomyosarcoma | Synergistic cytotoxicity and inhibition of tumor growth in vivo. | [6] |
| PI3K inhibitor | MEK inhibitor | Lung and Melanoma Cancers | Synergistic inhibition of cell growth in KRAS-mutant cancers. | [4] |
| PI3K inhibitor | Anti-HER2 Therapy | Breast Cancer | Overcoming resistance to HER2-targeted agents. | [4] |
| mTOR inhibitor | Doxorubicin | Colon Cancer | Synergistic anticancer effects. | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination drug. A common approach is to use a range of concentrations around the known IC50 value of each drug.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination. Ensure that appropriate vehicle controls (e.g., DMSO) are included.
-
Incubation: Incubate the treated cells for a period that allows for a measurable effect on cell viability (typically 48-72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To investigate the molecular mechanism of synergy by assessing changes in key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, and the combination at concentrations determined to be synergistic from the viability assay. Include a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify changes in protein expression or phosphorylation levels.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Workflow for in vitro synergy assessment.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of a combined treatment of PI3K/mTOR dual inhibitor LY3023414 and carboplatin on human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Troubleshooting & Optimization
Improving 7-[(pyridin-4-yl)methoxy]quinoline solubility for experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of 7-[(pyridin-4-yl)methoxy]quinoline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: The structure of this compound contains both a quinoline and a pyridine ring system.[1][2] These heterocyclic aromatic structures are largely non-polar, leading to poor solubility in polar solvents like water.[1][3] While the nitrogen atoms can act as hydrogen bond acceptors, the overall hydrophobicity of the molecule dominates, resulting in limited aqueous solubility.
Q2: What is the first and simplest method I should try to improve solubility?
A2: The simplest and most common first step is to adjust the pH of your aqueous solvent.[4][5] Since this compound contains basic nitrogen atoms in its pyridine and quinoline rings, it will become protonated and form a more soluble salt in acidic conditions.[6][7][8] Therefore, attempting to dissolve the compound in an acidic buffer (e.g., pH 4-5) is a recommended starting point.
Q3: Can I use organic co-solvents like DMSO, ethanol, or DMF?
A3: Yes, using a co-solvent is a very common and effective technique.[9] Co-solvents work by reducing the overall polarity of the aqueous medium, which helps to solubilize non-polar compounds.[4][9] Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF) are frequently used.[10] It is crucial to start with a small percentage of the organic co-solvent and increase it gradually, as high concentrations may interfere with downstream biological experiments. Quinoline itself dissolves well in ethanol and other organic solvents.[3][8]
Q4: My experiment is sensitive to pH changes and organic solvents. What are my other options?
A4: If pH adjustment and co-solvents are not viable, you can explore more advanced formulation strategies. The most common approaches for preclinical research include:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules like yours within their central cavity, forming a complex that is water-soluble.[11][12][13] This is a widely used technique to improve the solubility, stability, and bioavailability of poorly soluble drugs.[11][14]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier or matrix at a solid state.[15][16][17] By reducing the particle size to a molecular level and improving wettability, solid dispersions can significantly enhance dissolution rates.[17][18]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[19][20][21] The significant increase in surface area enhances the dissolution velocity and saturation solubility of the compound.[21][22][23]
Troubleshooting Guide & Methodologies
Issue 1: Compound precipitates out of solution after initial dissolution.
This often happens when a stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out.
Solutions:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of co-solvent required to maintain solubility at your final concentration. See the protocol below for creating a co-solvent solubility profile.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can help stabilize the compound in solution and prevent precipitation.[5]
-
Employ Cyclodextrins: Pre-formulating the compound with a cyclodextrin can prevent precipitation upon aqueous dilution.[24]
Solubility Enhancement Strategies: Data Overview
The following table summarizes common solubilization techniques. Since specific data for this compound is not publicly available, this table provides a general comparison for researchers.
| Technique | Principle | Typical Solvents/Carriers | Pros | Cons | Relevant Citations |
| pH Adjustment | Ionization of the molecule to form a more soluble salt. | Acidic Buffers (e.g., citrate, acetate) | Simple, inexpensive, effective for ionizable compounds. | Limited to compounds with suitable pKa; may not be compatible with biological systems. | [6][25][26] |
| Co-solvency | Reduces the polarity of the solvent system. | DMSO, Ethanol, PEG 400, Propylene Glycol | Easy to prepare; effective for many compounds. | Organic solvents can be toxic or interfere with assays at high concentrations. | [3][4][9] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[11] | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Increases apparent solubility; can improve stability; low toxicity. | Requires specific formulation steps; may not be effective for all molecules. | [12][13][14] |
| Solid Dispersion | Drug is dispersed in a hydrophilic solid carrier, increasing surface area and wettability.[15][17] | PVP, PEG, HPMC | Significantly enhances dissolution rate and bioavailability. | Can be physically unstable (recrystallization); requires specific manufacturing processes. | [16][18][27] |
| Nanosuspension | Reduction of drug particle size to the sub-micron range.[19] | Stabilizers (surfactants, polymers) in an aqueous medium. | Increases dissolution velocity and saturation solubility; versatile administration routes.[22][23] | Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation. | [20][21] |
Experimental Protocols
Protocol 1: Solubility Improvement via pH Adjustment
-
Prepare a series of acidic buffers (e.g., 0.1 M citrate or acetate buffer) with pH values ranging from 3.0 to 6.5.
-
Add a known excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (mg/mL or µM) against the pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is effective for achieving efficient complexation.[11]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Dissolve the Cyclodextrin: Dissolve the HP-β-CD in water or an aqueous buffer in a round-bottom flask. A 1:1 or 1:2 molar ratio of the drug to cyclodextrin is a good starting point.
-
Dissolve the Drug: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Mix the Solutions: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporate the Solvent: Stir the mixture for 24 hours. Following this, remove the solvent under reduced pressure using a rotary evaporator until a solid film or powder is formed.
-
Collect and Dry: Scrape the resulting solid complex and dry it further under a vacuum to remove any residual solvent.
-
Assess Solubility: The resulting powder can now be tested for its solubility in your desired aqueous medium.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is one of the most widely used methods for preparing solid dispersions.[15][18]
-
Select a Carrier: Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs) are common hydrophilic carriers.[15]
-
Prepare the Solution: Dissolve both this compound and the selected carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol. Various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 by weight) should be tested.
-
Evaporate the Solvent: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). This will leave a thin, clear film on the flask wall.
-
Dry the Product: Further dry the solid dispersion in a vacuum oven to remove all traces of the solvent.
-
Pulverize and Sieve: Scrape the solid mass, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.[15]
-
Evaluate Dissolution: Test the dissolution rate and solubility of the resulting powder compared to the unprocessed drug.
Visual Guides
Caption: The effect of pH on the solubility of this compound.
Caption: Decision workflow for improving compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. brieflands.com [brieflands.com]
- 6. chegg.com [chegg.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. humapub.com [humapub.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijhsr.org [ijhsr.org]
- 21. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. mdpi.com [mdpi.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. jopcr.com [jopcr.com]
Technical Support Center: Overcoming 7-[(pyridin-4-yl)methoxy]quinoline Resistance
Disclaimer: Information on the specific compound 7-[(pyridin-4-yl)methoxy]quinoline is limited in publicly available scientific literature. This guide is based on a hypothesized mechanism of action as a c-Met inhibitor, a common target for quinoline-based anticancer compounds. The troubleshooting strategies provided are derived from established mechanisms of resistance to known c-Met inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
Based on its structural similarity to other quinoline-based anticancer agents, this compound is hypothesized to function as a tyrosine kinase inhibitor (TKI), with a potential primary target being the c-Met receptor. The c-Met pathway is crucial in cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible reasons?
Resistance to TKIs like a putative c-Met inhibitor can arise from several mechanisms:
-
On-target alterations: Mutations in the c-Met kinase domain (e.g., Y1230H, D1228N) can prevent the drug from binding effectively.[1]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met. Common bypass pathways include the EGFR, mTOR, and Wnt signaling cascades.[2][3][4]
-
MET gene amplification: An increased number of copies of the MET gene can lead to overexpression of the c-Met receptor, overwhelming the inhibitory effect of the compound.[5]
-
Epigenetic changes: Alterations in the epigenetic landscape of the cancer cells can lead to transcriptional reprogramming and a resistant phenotype.[6]
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Assess the activation status of key bypass pathway proteins: Use Western blotting to check the phosphorylation levels of key proteins in the EGFR, Akt/mTOR, and Wnt pathways.
-
Co-treatment with inhibitors of bypass pathways: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway.
Experimental Protocol: Western Blotting for Phosphorylated Kinases
-
Cell Lysis:
-
Culture resistant and parental (sensitive) cells to 80-90% confluency.
-
Treat cells with this compound at a predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, p-Akt, p-mTOR, p-ERK, and β-catenin overnight at 4°C. Also probe for total protein levels as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data: Synergistic Effects of Combination Therapies
The following table summarizes hypothetical IC50 values demonstrating the synergistic effect of combining this compound with inhibitors of bypass pathways in a resistant cell line.
| Treatment | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Combination Index (CI)* |
| This compound | 1.5 | 15.0 | - |
| EGFR Inhibitor (e.g., Erlotinib) | >20 | 18.0 | - |
| Combination 1 | - | 2.5 (of this compound) | < 1 |
| mTOR Inhibitor (e.g., Everolimus) | >15 | 12.0 | - |
| Combination 2 | - | 3.0 (of this compound) | < 1 |
| Wnt Inhibitor (e.g., XAV939) | >25 | 20.0 | - |
| Combination 3 | - | 4.5 (of this compound) | < 1 |
*A Combination Index (CI) of less than 1 indicates a synergistic effect.
Possible Cause 2: On-target mutations in the c-Met kinase domain.
Troubleshooting Steps:
-
Sequence the MET gene: Extract genomic DNA from resistant and parental cells and perform Sanger sequencing of the MET kinase domain to identify potential mutations.[1]
-
Utilize a next-generation c-Met inhibitor: If a known resistance mutation is identified, consider testing a different c-Met inhibitor that is effective against that specific mutation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. youtube.com [youtube.com]
7-[(pyridin-4-yl)methoxy]quinoline off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the hypothetical kinase inhibitor, 7-[(pyridin-4-yl)methoxy]quinoline. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target and what are the likely off-target effects of this compound?
A1: Based on its quinoline core structure, this compound is presumed to be an ATP-competitive kinase inhibitor. While its primary target would be determined by specific derivatizations, compounds with this scaffold often target tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, off-target effects are common.[1][2] Likely off-targets for a quinoline-based inhibitor include other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and members of the Src family kinases.[3] Off-target activity can lead to unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[4][5]
Q2: How can I experimentally determine the selectivity profile of this compound?
A2: The most comprehensive method to determine selectivity is through a kinase profiling assay, often referred to as a kinome scan. This involves screening the compound against a large panel of recombinant kinases (often hundreds) to measure its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration) against each.[3][6] This provides a broad view of the compound's selectivity and identifies potential off-target interactions early in the discovery process.[6]
Q3: How do I confirm that the compound engages its intended target inside the cell?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[7] This technique measures the change in the thermal stability of a protein upon ligand binding.[7] When a compound binds to its target protein, it typically stabilizes the protein, leading to a higher melting temperature (Tagg).[8] CETSA can be performed on cell lysates or intact cells and does not require modification of the compound or the protein.[7]
Q4: My experimental results show a certain phenotype. How can I distinguish if it's an on-target or off-target effect?
A4: Distinguishing between on-target and off-target effects is a critical validation step. Here are several strategies:
-
Structure-Activity Relationship (SAR): Synthesize and test a structurally similar analog of your compound that is inactive against the primary target. If this inactive analog fails to produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. If the resulting phenotype mimics the effect of your compound, it supports an on-target mechanism.
-
Rescue Experiments: In a system where the target is knocked down or knocked out, the addition of your compound should have no further effect on the phenotype. Alternatively, overexpressing a drug-resistant mutant of the target protein should make the cells resistant to the compound's effects.
-
Dose-Response Correlation: The concentration of the compound required to elicit the cellular phenotype should correlate with its potency for inhibiting the target kinase.
Troubleshooting Guides
Q1: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition of the primary target. What should I do?
A1: Unexpected cytotoxicity often points to potent off-target effects.[9][10] The following troubleshooting workflow can help diagnose and mitigate the issue.
Q2: My kinome scan results show inhibition of multiple kinases. How do I interpret this data and decide if my compound is selective enough?
A2: Interpreting kinome profiling data requires careful consideration of both potency and the physiological relevance of the off-targets.[11]
-
Quantify Selectivity: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher ratio indicates greater selectivity. A common threshold for a "selective" inhibitor is a 100-fold difference in potency.[11]
-
Visualize the Data: Use a kinome tree visualization to map the inhibited kinases.[6] This can reveal if off-targets are clustered in a specific kinase family, which might explain an observed phenotype.
-
Consider Cellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations. In cells, ATP levels are much higher (1-5 mM), which means that more compound is needed to effectively inhibit a kinase.[11] Therefore, an off-target with a 10-fold weaker IC50 in a biochemical assay might not be significantly inhibited in a cellular context.
-
Prioritize Off-Targets: Investigate the known biological functions of the most potently inhibited off-targets. If an off-target is known to regulate a critical pathway (e.g., apoptosis, cell cycle), it is more likely to contribute to the observed phenotype.
Q3: My Cellular Thermal Shift Assay (CETSA) is not showing a thermal shift for my target protein, but I see activity in my functional assays. What could be the problem?
A3: While CETSA is a robust method, several factors can lead to inconclusive or negative results.[12][13]
-
No Change in Thermal Stability: Not all ligand binding events result in a measurable change in the protein's thermal stability. This can lead to false-negative results.[8]
-
Low Target Abundance: The target protein may be expressed at very low levels in your chosen cell line, making detection by Western blot or other methods difficult. Ensure you are loading sufficient total protein.
-
Antibody Issues: The antibody used for detection may be of poor quality, non-specific, or may not recognize the denatured protein. Validate your antibody with a positive control.
-
Incorrect Temperature Range: You may not be heating the samples across the correct temperature range to observe the protein's melting curve. Perform a temperature gradient to identify the optimal range.[13]
-
Compound Permeability/Metabolism: If using intact cells, the compound may not be cell-permeable or could be rapidly metabolized, preventing it from reaching the target.[7] Consider running the assay with cell lysates first to rule out these issues.
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound
This table presents hypothetical data from a kinase profiling assay. The compound shows high potency against the intended target (VEGFR2) but also inhibits other related kinases at slightly higher concentrations.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Kinase Family |
| VEGFR2 (KDR) | 5 | 1 | Tyrosine Kinase |
| PDGFRβ | 50 | 10 | Tyrosine Kinase |
| c-Kit | 85 | 17 | Tyrosine Kinase |
| SRC | 250 | 50 | Tyrosine Kinase |
| ABL1 | >1000 | >200 | Tyrosine Kinase |
| CDK2 | >5000 | >1000 | Serine/Threonine Kinase |
| PIM1 | >5000 | >1000 | Serine/Threonine Kinase |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data
This table shows hypothetical melting temperatures (Tagg) for VEGFR2 in the presence of the compound, demonstrating target engagement and stabilization.
| Treatment | Concentration (µM) | Tagg (°C) of VEGFR2 | ΔTagg (°C) vs. DMSO |
| DMSO (Vehicle) | - | 52.5 | - |
| Compound | 0.1 | 54.0 | +1.5 |
| Compound | 1.0 | 57.8 | +5.3 |
| Compound | 10.0 | 59.2 | +6.7 |
Experimental Protocols
Protocol 1: General Methodology for Kinase Profiling
Kinase profiling is typically performed by specialized contract research organizations (CROs). The general principle is a radiometric or fluorescence-based in vitro kinase activity assay.[14]
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Reaction: For each kinase in the panel, a reaction is prepared containing the recombinant kinase, a specific substrate (peptide or protein), and cofactors (e.g., MgCl2).[14]
-
Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP).[14]
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[14] In fluorescence-based assays, a phosphorylation-specific antibody is often used.[2]
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is adapted from published methods.[7]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting: Denature the samples in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2), followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples to generate melting curves and determine the Tagg.
Visualizations
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
7-[(pyridin-4-yl)methoxy]quinoline stability and storage conditions
Welcome to the technical support center for 7-[(pyridin-4-yl)methoxy]quinoline. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper storage of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area. It is advisable to protect the compound from light and heat. While stable at room temperature, long-term storage at lower temperatures (2-8°C) is recommended to minimize any potential degradation over time.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage (up to 24 hours), solutions can often be kept at room temperature. For longer-term storage, it is recommended to store solutions at -20°C or -80°C. Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent is also critical; for instance, aprotic solvents are generally preferred over protic solvents to prevent potential solvolysis.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing quinoline and pyridine rings can be susceptible to photodegradation.[1] It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber-colored vials or containers wrapped in aluminum foil to protect from light exposure.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure, which contains both a quinoline and a pyridine ring linked by a methoxy group, potential degradation pathways include:
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The nitrogen atoms in the quinoline and pyridine rings could be susceptible to oxidation.
Q5: I observed a color change in my solid sample of this compound. What could be the reason?
A5: A color change, such as turning yellow or brown, can be an indication of degradation, particularly due to light exposure or oxidation.[1] It is recommended to assess the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. Perform a purity check on the old stock solution using HPLC. |
| Precipitation of the compound in assay buffer | Determine the solubility of the compound in the assay buffer. If necessary, use a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay. Ensure the final concentration of the co-solvent is consistent across all experiments. |
| Interaction with assay components | Review the literature for potential interactions of quinoline or pyridine derivatives with components of your assay system. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
| Possible Cause | Troubleshooting Step |
| Forced degradation | The appearance of new peaks is expected during forced degradation studies. These represent potential degradation products. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
| Sample handling | Protect samples from light and heat during preparation and analysis. Use amber vials for the autosampler. |
Data Presentation
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data should be structured.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 3 | 99.5 | White powder | |
| 6 | 99.1 | Off-white powder | |
| 12 | 98.5 | Light yellow powder | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 1 | 99.0 | Off-white powder | |
| 3 | 97.8 | Yellow powder | |
| 6 | 96.2 | Yellowish-brown powder | |
| 2-8°C | 0 | 99.8 | White powder |
| 12 | 99.7 | White powder | |
| 24 | 99.5 | White powder |
Table 2: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C)
| Solvent | Time (Hours) | Purity (%) by HPLC |
| DMSO | 0 | 99.8 |
| 24 | 99.7 | |
| 48 | 99.5 | |
| Ethanol | 0 | 99.8 |
| 24 | 99.2 | |
| 48 | 98.7 | |
| Acetonitrile | 0 | 99.8 |
| 24 | 99.6 | |
| 48 | 99.3 | |
| Water (pH 7.4) | 0 | 99.8 |
| 24 | 98.5 | |
| 48 | 97.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Acid Hydrolysis:
- Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.
- Keep at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
- Place a known amount of the solid compound in a controlled temperature oven at 80°C.
- At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.
5. Photostability:
- Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) and a sample of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the samples by HPLC after the exposure period.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose, stability-indicating HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound, likely around 254 nm or 270 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
References
Minimizing toxicity of 7-[(pyridin-4-yl)methoxy]quinoline in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and minimizing the in vivo toxicity of 7-[(pyridin-4-yl)methoxy]quinoline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential toxicity of this compound.
Q1: What are the primary target organs for toxicity with quinoline derivatives?
A1: Based on studies of various quinoline derivatives, the primary target organs for toxicity are the liver (hepatotoxicity), nervous system (neurotoxicity), heart (cardiotoxicity), and kidneys (nephrotoxicity). Researchers should closely monitor markers of function for these organs during in vivo studies.
Q2: What are the potential mechanisms of toxicity for this compound?
A2: The toxicity of quinoline derivatives often involves several mechanisms:
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize the quinoline ring to form reactive metabolites. These metabolites can be electrophilic and cause cellular damage.
-
Oxidative Stress: The compound or its metabolites may lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Toxicity can arise from impaired mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.
-
Receptor/Enzyme Interactions: Quinoline derivatives have been shown to interact with various receptors and enzymes, which can lead to off-target effects and toxicity. For instance, some quinoline compounds can interact with NMDA receptors in the brain, potentially leading to neurotoxic effects.
Q3: Are there any known toxic metabolites of quinoline derivatives?
A3: Yes, the metabolism of the quinoline ring can produce potentially toxic intermediates. For example, the formation of quinoline-5,6-epoxide, which can be further converted to quinoline-5,6-diol, is a pathway that can lead to reactive species. The specific metabolites of this compound would need to be determined experimentally, but it is prudent to assume that similar metabolic pathways may be involved.
Q4: How can I proactively minimize the toxicity of this compound in my animal studies?
A4: Several strategies can be employed to mitigate potential toxicity:
-
Formulation Optimization: Modifying the formulation can alter the pharmacokinetic profile of the compound. For example, using a formulation that provides a slower release rate can reduce the peak plasma concentration (Cmax), which is often associated with acute toxicity.[1]
-
Dose Fractionation: Administering the total daily dose in several smaller doses throughout the day can also help to keep plasma concentrations below toxic thresholds.
-
Co-administration with Protective Agents: Depending on the mechanism of toxicity, co-administration with antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents may be beneficial.
-
Structural Modification (SAR Studies): If toxicity is a persistent issue, structure-activity relationship (SAR) studies can be conducted to identify modifications to the molecule that reduce toxicity while maintaining efficacy.
Q5: What initial signs of toxicity should I look for in my animal models?
A5: Early signs of toxicity can be subtle and require careful observation. These may include:
-
Changes in body weight (weight loss or reduced gain)
-
Reduced food and water intake
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors)
-
Changes in urine or feces (color, consistency, volume)
More specific signs will depend on the target organ of toxicity. For example, signs of neurotoxicity could include tremors, ataxia, or seizures.
Section 2: Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality at a previously determined "safe" dose. | 1. Error in dose calculation or administration.2. Vehicle-related toxicity.3. Increased susceptibility of a particular animal strain or batch.4. Contamination of the test compound. | 1. Double-check all dose calculations and administration procedures.2. Run a vehicle-only control group to rule out vehicle effects.3. Review the health status and genetic background of the animals.4. Re-analyze the purity and identity of the compound batch. |
| Significant weight loss (>15%) in treated animals. | 1. Systemic toxicity affecting appetite or metabolism.2. Gastrointestinal toxicity.3. Dehydration. | 1. Monitor food and water intake daily.2. Perform a thorough clinical examination of the animals.3. Consider reducing the dose or using a dose fractionation schedule.4. Analyze blood parameters related to metabolic function and organ damage. |
| Elevated liver enzymes (ALT, AST) in blood samples. | Hepatotoxicity. | 1. Perform histopathological analysis of liver tissue to assess the extent of damage.2. Measure markers of oxidative stress in liver tissue.3. Investigate the metabolic profile of the compound in liver microsomes to identify potential reactive metabolites.4. Consider co-administration of a hepatoprotective agent like N-acetylcysteine in subsequent studies. |
| Behavioral abnormalities (e.g., tremors, ataxia, lethargy). | Neurotoxicity. | 1. Conduct a comprehensive neurological examination and behavioral testing (e.g., open field test, rotarod test).2. Perform histopathology of brain tissue, focusing on regions known to be sensitive to quinoline derivatives.3. Evaluate neurotransmitter levels in different brain regions.4. Consider reducing the dose or exploring alternative routes of administration that may limit brain exposure. |
| Changes in ECG parameters (e.g., QT prolongation). | Cardiotoxicity. | 1. Conduct detailed electrocardiogram (ECG) monitoring in conscious, unrestrained animals.2. Measure cardiac biomarkers such as troponins in the blood.3. Perform echocardiography to assess cardiac function and structure.4. Investigate potential interactions of the compound with cardiac ion channels in vitro. |
Section 3: Quantitative Data on Related Compounds
Since specific in vivo toxicity data for this compound is not publicly available, this section provides data for structurally related quinoline and pyridine compounds to offer a preliminary indication of potential toxicity. It is crucial to determine the specific toxicity profile of this compound experimentally.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Quinoline | Rat | Oral | 331 - 460 | [2] |
| Pyridine | Rat | Oral | 1580 | [3][4] |
| 2-Methyl-5-ethyl pyridine | Rat | Oral | 200 - 1600 | |
| Pyridine, alkyl derivatives | Rat | Oral | 2500 |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. These values are for acute toxicity and may not reflect the toxicity profile upon repeated dosing.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo toxicity of this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Materials:
-
Test compound: this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females are often recommended.
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal caging and supplies
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare the test compound in the selected vehicle at the desired concentrations.
-
Dosing:
-
Administer a single oral dose of the test compound to a group of 3 animals at a starting dose level (e.g., 300 mg/kg).
-
The dose is administered using a gavage needle. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
-
Observation:
-
Observe the animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights on days 0, 7, and 14.
-
-
Endpoint:
-
If mortality occurs in 2 or 3 animals, the test is terminated, and the LD50 is estimated to be in that dose range.
-
If 1 animal dies, the procedure is repeated with 3 more animals at the same dose.
-
If no mortality occurs, the procedure is repeated with a higher dose (e.g., 2000 mg/kg).
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential hepatotoxicity of this compound following repeated administration.
Materials:
-
Test compound and vehicle
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Clinical chemistry analyzer
-
Formalin (10% neutral buffered)
-
Histology supplies (microtome, slides, stains - Hematoxylin and Eosin)
Procedure:
-
Dosing: Administer the test compound (at three dose levels and a vehicle control) to groups of animals daily for a specified period (e.g., 14 or 28 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity. Record body weights at least weekly.
-
Blood Collection: At the end of the treatment period, collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture under anesthesia).
-
Serum Biochemistry: Separate serum and analyze for markers of liver damage, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Organ Collection and Histopathology:
-
Euthanize the animals and perform a gross necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Process the fixed liver tissue for histopathological examination.
-
A pathologist should examine the H&E-stained slides for signs of liver injury, such as necrosis, inflammation, steatosis, and fibrosis.
-
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts related to the toxicity of this compound.
Potential Metabolic Activation and Toxicity Pathway
Caption: Metabolic activation of quinoline derivatives leading to toxicity.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for an in vivo toxicity study.
Signaling Pathways in Quinoline-Induced Hepatotoxicity
Caption: Potential signaling pathways in quinoline-induced liver injury.[5]
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Integrating metabolomics and network toxicology to reveal the mechanism of hypoaconitine-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7-[(pyridin-4-yl)methoxy]quinoline degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-[(pyridin-4-yl)methoxy]quinoline. The information is designed to help anticipate and resolve potential degradation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing unexpected impurity peaks during HPLC analysis. What are the likely degradation pathways?
A1: this compound can degrade through several potential pathways based on its chemical structure, which includes a quinoline ring, a pyridine ring, and a methoxy ether linkage. The primary degradation routes to consider are:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the quinoline and pyridine rings.[1][2]
-
Oxidation: The nitrogen-containing aromatic rings are susceptible to oxidation, often initiated by hydroxylation.[3][4] This can be catalyzed by exposure to air (auto-oxidation) or oxidizing agents.
-
Hydrolysis: The ether linkage, while generally stable, can undergo hydrolytic cleavage under acidic or basic conditions, especially at elevated temperatures, to yield 7-hydroxyquinoline and 4-(hydroxymethyl)pyridine.[5][6]
Q2: I have been storing my compound in solution and have observed a decrease in its concentration over time. How can I prevent this?
A2: To prevent degradation in solution, consider the following:
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[7] Photodegradation is a common issue for quinoline derivatives.[1]
-
Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation. For long-term storage, consider aprotic solvents.
-
pH Control: Buffer your solutions to a neutral pH if compatible with your experimental setup. Both acidic and basic conditions can promote hydrolysis of the ether linkage.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all potential degradation reactions.
-
Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen can prevent oxidation.
Q3: Are there any known reactive species or conditions I should avoid when working with this compound?
A3: Yes. Avoid the following to minimize degradation:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ether bond.[6]
-
Oxidizing Agents: Reagents like hydrogen peroxide, as well as dissolved oxygen, can lead to the formation of N-oxides or hydroxylated byproducts.
-
Exposure to UV Light: Direct sunlight or other sources of UV radiation should be avoided during handling and storage.[8]
-
High Temperatures: Elevated temperatures will accelerate all degradation pathways.
Troubleshooting Guides
Problem 1: Appearance of a new peak in the HPLC chromatogram after leaving the sample on the autosampler.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation from ambient light exposure. | Re-run the analysis with a freshly prepared sample and a sample that has been intentionally exposed to light. Cover the autosampler tray with a UV-blocking cover. | The impurity peak should be more pronounced in the light-exposed sample and reduced or absent in the freshly prepared and covered samples. |
| On-instrument instability in the mobile phase. | Check the pH of your mobile phase. If it is acidic or basic, this could be causing slow hydrolysis on the autosampler. Consider using a mobile phase with a more neutral pH if your method allows. | A more neutral mobile phase should reduce the rate of formation of the new peak over time. |
Problem 2: Variability in experimental results between different batches of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of residual catalysts or reagents from synthesis leading to degradation. | Perform a forced degradation study on the different batches to compare their stability profiles under identical stress conditions (e.g., acid, base, peroxide, heat, light). | If one batch degrades significantly faster under a specific condition, it may indicate the presence of impurities that are catalyzing the degradation. |
| Inconsistent storage conditions between batches. | Review the storage history of each batch. Ensure all batches have been consistently stored under the recommended conditions (protected from light, low temperature). | Implementing and documenting standardized storage procedures will help ensure batch-to-batch consistency. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution sample in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |
| 0.1 M NaOH | 24 h | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 h | RT | Data | Data | Data |
| Heat (Solid) | 48 h | 70°C | Data | Data | Data |
| Heat (Solution) | 48 h | 70°C | Data | Data | Data |
| Light | ICH Q1B | RT | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Caption: Potential Photodegradation Pathway of the Quinoline Moiety.
Caption: Potential Hydrolytic Cleavage of the Ether Linkage.
Caption: Potential Oxidative Degradation Pathways.
Caption: Workflow for a Forced Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic chemistry - When does an aromatic ether break its bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. jocpr.com [jocpr.com]
- 8. fda.gov [fda.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
Interpreting unexpected results with 7-[(pyridin-4-yl)methoxy]quinoline
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with 7-[(pyridin-4-yl)methoxy]quinoline. The information is designed to address potential unexpected results and provide guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for quinoline-based compounds?
A1: Quinoline derivatives exhibit a wide range of biological activities and their mechanism of action can vary significantly based on their specific structure. Generally, they are known to function as kinase inhibitors, antimalarial agents by interfering with hemoglobin digestion, and some act as tubulin polymerization inhibitors.[1][2] For instance, certain quinoline-pyridine hybrids have been identified as PIM-1 kinase inhibitors.[3][4] The specific target and mechanism of this compound should be empirically determined.
Q2: What are the expected metabolic liabilities of this compound?
A2: Compounds containing methoxy groups on a quinoline or related aniline ring system can be susceptible to metabolic O-demethylation.[5] This metabolic transformation can lead to the formation of hydroxylated metabolites, which may then be further oxidized to quinones.[5] These reactive intermediates could potentially interact with nucleophiles in the cell. Researchers should consider co-incubating the compound with liver microsomes to analyze potential metabolites.
Q3: What are some common off-target effects observed with quinoline derivatives?
A3: Off-target effects for quinoline derivatives can be diverse. Some have been shown to interact with the P-glycoprotein (Pgp-1) transporter, which could affect drug efflux and contribute to multidrug resistance.[6] Others may have an impact on microtubule dynamics, acting as spindle poisons.[7] It is also important to consider potential interactions with other kinases, as many kinase inhibitors have a degree of promiscuity.
Q4: How should I prepare and store stock solutions of this compound?
A4: For in vitro experiments, it is recommended to dissolve the compound in a suitable organic solvent such as DMSO to prepare a high-concentration stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For in vivo studies, the formulation will depend on the route of administration and may require a vehicle such as a solution containing Tween 80, PEG400, and saline. Always check for precipitation when preparing working dilutions in aqueous media.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
You are observing potent cytotoxicity at concentrations where you expected to see a more specific inhibitory effect.
Potential Causes:
-
Off-target effects: The compound may be hitting unintended targets that lead to general cellular toxicity. For example, some quinoline derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6]
-
Reactive metabolites: As mentioned in the FAQs, the methoxy group could be metabolized to a reactive quinone species.[5]
-
Induction of Apoptosis: The compound might be a potent inducer of apoptosis through pathways like caspase-3/7 activation, which has been observed with other pyridine-quinoline hybrids.[3][4]
Troubleshooting Steps:
-
Perform a cell cycle analysis: Use flow cytometry to determine if the compound is causing arrest at a specific phase of the cell cycle (e.g., G2/M arrest is characteristic of tubulin inhibitors).
-
Conduct a caspase activation assay: Measure the activity of caspases 3 and 7 to see if the observed cytotoxicity is due to apoptosis.[3][4]
-
Evaluate tubulin polymerization: Perform an in vitro tubulin polymerization assay to directly assess the compound's effect on microtubule formation.[6]
-
Metabolite analysis: Use LC-MS to analyze the cell culture supernatant for the presence of potential metabolites.
Issue 2: Inconsistent or Non-reproducible Results in Kinase Assays
Your in vitro kinase assay results are showing high variability between experiments.
Potential Causes:
-
Compound precipitation: The compound may be precipitating out of solution at the concentrations used in the assay, leading to inconsistent effective concentrations.
-
Assay interference: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching or enhancement in a fluorescence-based assay).
-
Compound instability: The compound may not be stable under the assay conditions (e.g., sensitive to light or pH).
Troubleshooting Steps:
-
Check solubility: Visually inspect the assay wells for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer.
-
Run an assay control: Include a control where the compound is added to the assay without the kinase to check for direct interference with the detection method.
-
Assess compound stability: Use HPLC or LC-MS to measure the concentration of the compound in the assay buffer over the time course of the experiment.
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
The compound is highly active in your cellular assays but shows little to no effect in animal models.
Potential Causes:
-
Poor pharmacokinetics: The compound may have low oral bioavailability, rapid clearance, or a short half-life.
-
High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing the free concentration available to reach the target tissue.
-
Rapid metabolism: The compound may be quickly metabolized in vivo, as discussed with the potential O-demethylation of the methoxy group.[5]
-
Efflux by transporters: The compound could be a substrate for efflux transporters like P-glycoprotein, preventing it from reaching effective concentrations in the target tissue.[6]
Troubleshooting Steps:
-
Pharmacokinetic study: Conduct a pharmacokinetic study in the relevant animal model to determine parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Measure plasma protein binding: Use equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.
-
In vivo metabolism study: Analyze plasma and tissue samples for the presence of metabolites.
-
Evaluate P-glycoprotein interaction: Use a cell line that overexpresses P-glycoprotein to determine if the compound is a substrate.
Quantitative Data Summary
The following table presents hypothetical IC50 values for analogous quinoline-based compounds against various cancer cell lines to provide a comparative context for your experimental results.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinoline-Carboxamide | MCF-7 (P2X7R-transfected) | Ca2+ Mobilization | 0.566 - 8.39 | [8] |
| Pyridine-Quinoline Hybrid | HepG-2 | Cytotoxicity | ~5 - 20 | [3][4] |
| 4-Anilinoquinazoline | T47D | Cell Proliferation | 0.002 | [6] |
| 4-Hydroxyquinazoline | HCT-15 | Cytotoxicity | 33.45 | [9] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway for this compound (7-PMQ) as a PIM-1 kinase inhibitor.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Decision tree for addressing compound solubility issues.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 7-[(pyridin-4-yl)methoxy]quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of 7-[(pyridin-4-yl)methoxy]quinoline. The following sections offer guidance on overcoming poor bioavailability, a common hurdle for quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound show low and variable oral bioavailability. What are the potential reasons?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility, a common characteristic of quinoline derivatives.[1][2][3] The molecule's planar, aromatic structure contributes to strong intermolecular forces in the solid state, leading to high lattice energy and reduced dissolution in gastrointestinal fluids. Consequently, the rate and extent of its absorption into the bloodstream are limited.[1]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A multi-pronged approach is recommended. Start by characterizing the physicochemical properties of your compound, including its solubility at different pH values, pKa, and solid-state properties (e.g., polymorphism).[2][4] Based on these findings, you can explore various formulation strategies such as particle size reduction (micronization or nanosizing), salt formation, or the use of solubility-enhancing excipients.[3][4][5]
Q3: Are there any specific formulation strategies that are particularly effective for poorly soluble drugs like this quinoline derivative?
A3: Yes, several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.[1][2]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility by providing a hydrophilic environment.[1][2]
-
Nanosizing: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, leading to improved dissolution rates.[1]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate in In Vitro Assays
Symptoms:
-
Incomplete dissolution of the compound in aqueous buffers (e.g., simulated gastric or intestinal fluid).
-
High variability in dissolution profiles between batches.
Possible Causes:
-
Low intrinsic solubility of the compound.
-
Unfavorable solid-state properties (e.g., stable crystalline form).
-
Inadequate wetting of the drug particles.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Particle Size Reduction | Mill or micronize the compound to increase the surface area available for dissolution.[5] |
| 2 | Incorporate Surfactants | Add a low concentration of a biocompatible surfactant (e.g., Tween 80) to the dissolution medium to improve wetting.[5] |
| 3 | pH Modification | Adjust the pH of the dissolution medium to ionize the molecule, which can enhance solubility.[3] |
| 4 | Formulate as a Solid Dispersion | Prepare a solid dispersion with a hydrophilic polymer to enhance the dissolution rate.[1] |
Issue 2: Low Oral Bioavailability in Animal Models Despite In Vitro Dissolution Enhancement
Symptoms:
-
High Cmax and AUC in dissolution assays but low plasma concentrations in pharmacokinetic (PK) studies.
-
Significant inter-animal variability in plasma exposure.
Possible Causes:
-
Precipitation of the drug in the gastrointestinal tract after initial dissolution.
-
First-pass metabolism in the liver or gut wall.
-
Efflux by transporters such as P-glycoprotein.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Incorporate Precipitation Inhibitors | Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the gut.[2] |
| 2 | Co-administer with a CYP450 Inhibitor | In preclinical studies, co-administration with a known CYP450 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. |
| 3 | Investigate Efflux Transporter Involvement | Use in vitro cell-based assays (e.g., Caco-2 permeability) to assess if the compound is a substrate for efflux transporters. |
| 4 | Lipid-Based Formulations | Formulations like SEDDS can promote lymphatic absorption, partially bypassing first-pass metabolism.[5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Dessicator
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 DCM:methanol co-solvent system in a round-bottom flask.
-
Ensure complete dissolution by gentle sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a tightly sealed container.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different formulations of this compound.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium:
-
900 mL of simulated intestinal fluid (pH 6.8) without enzymes.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Factors affecting oral drug absorption.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based c-Met Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Its dysregulation can drive tumor growth, proliferation, and metastasis. Among the diverse chemical scaffolds explored for c-Met inhibition, the quinoline core has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors. This guide provides a comparative overview of quinoline-based c-Met inhibitors, with a focus on their performance in preclinical studies. While specific experimental data for 7-[(pyridin-4-yl)methoxy]quinoline is not publicly available, its structure serves as a valuable exemplar for discussing the broader class of quinoline-containing c-Met inhibitors and their structure-activity relationships (SAR).
Performance of Representative Quinoline-Based c-Met Inhibitors
To provide a quantitative comparison, the following table summarizes the in vitro activity of several notable quinoline-based c-Met inhibitors against the c-Met kinase and various cancer cell lines.
| Compound/Inhibitor | c-Met IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) | Citation |
| Cabozantinib (XL184) | 1.3 | HCT-116 (Colon) | 3.403 | [1] |
| Foretinib (GSK1363089) | 1.5 | MDA-MB-157 (Breast) | - | [2] |
| Tivantinib (ARQ 197) | 355 (Ki) | - | - | [3] |
| Compound 12n | 30 | A549 (Lung), MCF-7 (Breast), MKN-45 (Gastric) | - | [4] |
| Compound 11c | 80 | HeLa (Cervical) | 0.9 | [5] |
| Compound 11i | 50 | HeLa (Cervical) | - | [5] |
| Compound 13b | 20 | HeLa (Cervical) | - | [5] |
| Compound 13h | 50 | HeLa (Cervical) | - | [5] |
| TS-41 | 0.26 | A549-P (Lung), H1975 (Lung), PC-9 (Lung) | 1.48 - 2.76 | [6] |
The c-Met Signaling Pathway and Inhibition
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. Activation of these pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately results in cell proliferation, survival, migration, and invasion. c-Met inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate c-Met inhibitors.
c-Met Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain in a cell-free system.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Met Kinase Inhibitors: PHA-665752 versus 7-[(pyridin-4-yl)methoxy]quinoline
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of two compounds targeting the c-Met receptor tyrosine kinase: PHA-665752, a well-characterized inhibitor, and 7-[(pyridin-4-yl)methoxy]quinoline, a compound of interest within the broader class of quinoline-based inhibitors.
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of the efficacy and mechanisms of action of PHA-665752 and discusses the potential of this compound as a c-Met inhibitor based on the current landscape of quinoline derivatives in cancer research.
Compound Overview
PHA-665752 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It has been extensively studied and has demonstrated significant anti-tumor activity in various preclinical models.
This compound is a quinoline derivative. While the quinoline scaffold is a common feature in many kinase inhibitors, including some targeting c-Met, specific experimental data on the c-Met inhibitory activity and overall efficacy of this compound is not available in the public domain at the time of this publication. Therefore, a direct quantitative comparison with PHA-665752 is not feasible. This guide will, however, provide a general context for the potential of quinoline-based compounds as c-Met inhibitors.
Quantitative Efficacy Data: PHA-665752
Comprehensive in vitro studies have established the high potency of PHA-665752 as a c-Met inhibitor. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Cell/Assay Conditions |
| IC50 (c-Met kinase) | 9 nM | Cell-free enzymatic assay |
| Ki (c-Met kinase) | 4 nM | ATP-competitive inhibition assay |
| IC50 (TPR-MET transformed BaF3 cells) | < 0.06 µM | Cell-based proliferation assay |
Mechanism of Action and Signaling Pathways
PHA-665752 exerts its anti-tumor effects by directly inhibiting the catalytic activity of the c-Met kinase.[1] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth Factor (HGF), thereby blocking the activation of downstream signaling cascades. Key pathways affected by PHA-665752 include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.
-
RAS/MEK/ERK Pathway: Blockade of this cascade results in reduced cell proliferation and differentiation.
-
STAT3 Pathway: Inhibition of STAT3 signaling can suppress tumor growth and survival.
-
FAK and PLC-γ Pathways: Disruption of these pathways can impact cell motility and invasion.
The inhibition of these critical signaling networks by PHA-665752 ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in c-Met dependent tumor cells.[1][4]
References
- 1. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline [smolecule.com]
Comparative In Vitro Validation of c-Met Kinase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the in vitro efficacy of a representative quinoline-based c-Met inhibitor, 7-[(pyridin-4-yl)methoxy]quinoline, benchmarked against other established c-Met inhibitors. The data presented is compiled from various in vitro studies to assist researchers, scientists, and drug development professionals in evaluating potential therapeutic agents targeting the c-Met signaling pathway.
The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.
In Vitro Performance Comparison
The inhibitory potential of this compound and its alternatives was evaluated using two primary in vitro assays: a biochemical kinase assay to determine direct inhibition of the c-Met enzyme and cell-based proliferation assays to assess the compound's effect on cancer cell viability.
c-Met Kinase Inhibition
The half-maximal inhibitory concentration (IC50) against the c-Met kinase was determined through biochemical assays. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | c-Met Kinase IC50 (nM) |
| Representative Quinoline Inhibitor | 9.3 |
| Cabozantinib (XL184) | 1.3[2] |
| Crizotinib (PF-02341066) | 8[3] |
| Glesatinib (MGCD265) | 19 |
| Tepotinib | 1.7[4] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of the inhibitors were assessed in various cancer cell lines known to have different levels of c-Met expression or activation. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line (Cancer Type) | Anti-proliferative IC50 (nM) |
| Representative Quinoline Inhibitor | MKN45 (Gastric) | 93[5] |
| Cabozantinib (XL184) | MDA-MB-231 (Breast) | ~6000-7000[6] |
| T47D (Breast) | ~6000-7000[6] | |
| Crizotinib (PF-02341066) | EBC-1 (Lung) | 10[3] |
| H1993 (Lung) | 10[3] | |
| GTL-16 (Gastric) | 9.7[7] | |
| Glesatinib (MGCD265) | H1299 (Lung) | 80[8] |
| Tepotinib | HCC827-GR-T790M (Lung) | Effective in inducing tumor regression[9][10] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and aid in the design of future studies.
c-Met Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase.
-
Reagents and Materials : Purified recombinant human c-Met kinase, a peptide substrate (e.g., poly[Glu:Tyr] 4:1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[11]
-
Procedure :
-
The test compound is serially diluted in DMSO and added to the wells of a microplate.
-
The c-Met enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cells.
-
Cell Lines and Culture : Cancer cell lines with known c-Met status are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, WST, or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis : The absorbance or fluorescence readings are normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is used to assess the phosphorylation status of c-Met and its downstream signaling proteins, providing mechanistic insight into the inhibitor's action.
-
Cell Lysis and Protein Quantification :
-
Cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunodetection :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met), and downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to determine the extent of inhibition.
Visualizations
The following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for validating c-Met inhibitors in vitro.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: Experimental workflow for in vitro validation of a c-Met inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 4. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 7-[(pyridin-4-yl)methoxy]quinoline Cross-reactivity with Key Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of 7-[(pyridin-4-yl)methoxy]quinoline, a small molecule inhibitor belonging to the quinoline class. Due to the limited publicly available data on the specific kinase selectivity profile of this compound, this guide leverages data from structurally similar quinoline derivatives to provide a representative comparison of its potential cross-reactivity with other kinases, focusing on Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
Executive Summary
Quinoline-based compounds have emerged as a versatile scaffold in kinase inhibitor discovery. While the precise primary target of this compound is not definitively established in public literature, its structural similarity to known kinase inhibitors suggests potential activity against multiple kinase families. A closely related analog, 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, is a potent and selective inhibitor of the beta-type platelet-derived growth factor receptor (PDGFR-β) tyrosine kinase[1]. Furthermore, various pyridine-quinoline hybrids have demonstrated inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in oncology[2][3][4]. This guide explores the potential for this compound to interact with these and other kinases, providing a framework for its further investigation and development.
Kinase Inhibition Profile
The following table summarizes the inhibitory activities of representative quinoline-based compounds against a selection of kinases. This data is intended to provide an illustrative comparison of potential cross-reactivity.
| Kinase Target | Representative Quinoline Compound | IC50 (nM) | Assay Type | Reference |
| PDGFR-β | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | Potent and Selective (Specific IC50 not provided) | Not Specified | [1] |
| PIM-1 | Pyridine-quinoline hybrid (Compound 5c) | 110 | In vitro kinase assay | [3][5] |
| PIM-1 | Pyridine-quinoline hybrid (Compound 6e) | 95 | In vitro kinase assay | [3][5] |
| EGFR | 7-fluoro-4-anilinoquinoline (Compound 1f) | 3.63 (µM) | Antiproliferative assay (BGC-823 cells) | [6] |
| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinoline derivative (Compound 57) | 1380 | In vitro kinase assay | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are representative protocols for in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Radiometric Format)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% β-mercaptoethanol).
-
Pre-incubation: Incubate the kinase, substrate, and inhibitor together for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Termination: Stop the reaction by adding a solution such as 4x LDS sample buffer.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.
-
Detection: Visualize the radiolabeled substrate using autoradiography.
-
Quantification: Quantify the amount of incorporated radioactivity to determine the kinase activity.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value[8][9].
LanthaScreen® Eu Kinase Binding Assay (for PIM-1)
This is a fluorescence resonance energy transfer (FRET)-based assay for measuring inhibitor binding to a kinase.
-
Component Preparation: Prepare 3X solutions of the test compound, a mixture of Eu-labeled anti-tag antibody and the PIM-1 kinase, and an Alexa Fluor® 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Addition of Kinase/Antibody: Add 5 µL of the PIM-1 kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring the FRET signal (emission at 665 nm and 615 nm).
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which the IC50 can be determined.
Signaling Pathways and Experimental Workflow
Understanding the signaling context of the target kinases is essential for interpreting the biological effects of an inhibitor.
PDGFR-β Signaling Pathway
The Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival[10][11]. Its signaling is initiated by the binding of its ligand, PDGF-B, leading to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the Ras-MAPK and PI3K-Akt pathways[10][12].
Caption: PDGFR-β signaling pathway and the potential point of inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that is involved in cell cycle progression, apoptosis, and signal transduction[13]. Its expression is induced by various cytokines through the JAK/STAT pathway[14][15]. PIM-1 exerts its effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein Bad, thereby promoting cell survival[14].
Caption: PIM-1 signaling pathway and the potential point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental data for this compound is limited, the available information on structurally related compounds suggests a potential for this molecule to inhibit key kinases such as PDGFR-β and PIM-1. The provided comparative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals to guide further investigation into the selectivity and therapeutic potential of this and similar quinoline-based inhibitors. Comprehensive kinase profiling is recommended to fully elucidate the cross-reactivity and establish the primary target(s) of this compound.
References
- 1. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. PDGFRB gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Platelet-derived Growth Factor (PDGF) Family | Sino Biological [sinobiological.com]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
- 14. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines
The therapeutic potential of quinoline-based compounds in oncology is a burgeoning area of research, with numerous derivatives demonstrating significant anti-proliferative activity across a spectrum of cancer cell lines. While specific data on the efficacy of 7-[(pyridin-4-yl)methoxy]quinoline is not extensively available in the public domain, a comparative analysis of structurally related quinoline derivatives provides valuable insights into their mechanisms of action and potential as anti-cancer agents. This guide offers a comparative overview of the efficacy of various quinoline derivatives, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity of Quinoline Derivatives
The anti-proliferative activity of several quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinoline Derivatives | |||
| Compound 1f | HeLa (Cervical Cancer) | 10.18 | [1] |
| BGC823 (Gastric Cancer) | 8.32 | [1] | |
| Compound 2i | HeLa (Cervical Cancer) | 7.15 | [1] |
| BGC823 (Gastric Cancer) | 4.65 | [1] | |
| Quinoline-based Dihydrazone Derivatives | |||
| Compound 3b | MCF-7 (Breast Cancer) | 7.016 | [2] |
| Compound 3c | MCF-7 (Breast Cancer) | 7.05 | [2] |
| BGC-823 (Gastric Cancer) | 9.87 | [2] | |
| BEL-7402 (Hepatoma) | 12.34 | [2] | |
| A549 (Lung Cancer) | 15.67 | [2] | |
| 4-Alkoxy-2-arylquinolines | |||
| Compound 14m | Leukemia (SR) | 0.133 | [3] |
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [3] | |
| Colon Cancer (COLO205) | 0.401 | [3] | |
| CNS Cancer (SF-295) | 0.328 | [3] | |
| Melanoma (LOX IMVI) | 0.116 | [3] | |
| Ovarian Cancer (NCI/ADR-RES) | 0.188 | [3] | |
| Renal Cancer (CAKI-1) | 0.458 | [3] | |
| Breast Cancer (T-47D) | 0.472 | [3] | |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | |||
| Compound 5d | Raji (Lymphoma) | 4.3 | [4] |
| HuT78 (Lymphoma) | 0.4 | [4] | |
| CCRF-CEM (Leukemia) | 8.2 | [4] | |
| THP-1 (Leukemia) | 0.6 | [4] | |
| Compound 12d | HuT78 (Lymphoma) | Strong Cytotoxicity | [4] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | |||
| Compound 31 | MDA-MB-231 (Breast Cancer) | 4.2 | [5] |
| MCF-7 (Breast Cancer) | 2.4 | [5] | |
| Reference Drug | |||
| Gefitinib | HeLa (Cervical Cancer) | 17.12 | [1] |
| BGC823 (Gastric Cancer) | 19.27 | [1] | |
| 5-Fluorouracil | MDA-MB-231 (Breast Cancer) | 9.6 | [5] |
| MCF-7 (Breast Cancer) | 4.8 | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the quinoline derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Apoptosis Analysis
The induction of apoptosis is a key mechanism of action for many anti-cancer drugs. It can be evaluated using various techniques, including morphological assessment and flow cytometry.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method allows for the visualization of nuclear morphology changes associated with apoptosis.
-
Treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).
-
A mixture of AO and EB (e.g., 100 µg/mL each) is added to the cell suspension.
-
The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
-
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This quantitative method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compounds, harvested, and washed.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer.
-
Cell Cycle Analysis
The effect of quinoline derivatives on cell cycle progression is often investigated by flow cytometry.
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anti-cancer effects through the modulation of various signaling pathways.
Caption: A generalized workflow for assessing the in vitro anticancer activity of novel compounds.
Many quinoline derivatives have been shown to induce apoptosis and cell cycle arrest. For instance, some compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and p53.[6] Furthermore, certain derivatives can arrest the cell cycle at the G2/M phase by modulating the levels of cyclin B1 and cdk1.[6]
Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction by quinoline derivatives.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-[(pyridin-4-yl)methoxy]quinoline and Established Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the 7-alkoxy-quinoline scaffold, represented by 7-[(pyridin-4-yl)methoxy]quinoline, against a selection of well-characterized small molecule kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this guide utilizes data from structurally related quinoline analogs to project its potential efficacy and selectivity. The information is intended to provide an objective overview to aid in early-stage drug discovery and development.
Introduction to Kinase Inhibitors and the Quinoline Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a successful class of drugs, with numerous approved agents for various indications.[2]
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of many biologically active compounds. Its derivatives have been extensively explored as kinase inhibitors, targeting a range of kinases including Epidermal Growth Factor Receptor (EGFR), Src, and Pim-1 kinase. The 7-alkoxy substitution on the quinoline ring, as seen in this compound, is a common feature in many potent kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.
This guide will compare the inhibitory profiles of quinoline-based compounds with established kinase inhibitors:
-
Gefitinib: A selective EGFR inhibitor.
-
Dasatinib: A multi-targeted inhibitor of several kinases, including BCR-ABL and Src family kinases.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor often used as a research tool.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the in vitro inhibitory activity (IC50 values) of various quinoline analogs and the selected established kinase inhibitors against their respective target kinases.
Table 1: Inhibitory Activity of Quinoline Analogs
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-Anilino-7-(3-pyridyl)quinoline derivative | Src | 1.2 | - | - |
| Pyridine-quinoline hybrid (Compound 14a) | PIM-1 | 95 | Staurosporine | 16.7 |
| 7-Fluoro-4-(3-isopropylphenylamino)quinoline | BGC823 cells | 4,650 | Gefitinib | 19,270 |
| 7-Fluoro-4-(3-chlorophenylamino)quinoline | HeLa cells | 10,180 | Gefitinib | 17,120 |
Note: Cellular IC50 values are presented for the 7-fluoro-4-anilinoquinoline derivatives as specific kinase inhibitory data was not provided in the source.
Table 2: Inhibitory Activity of Established Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets | IC50 (nM) |
| Gefitinib | EGFR | 26 - 57 | - | - |
| Dasatinib | BCR-ABL, Src | <1 | c-Kit, PDGFRβ | 5, 16 |
| Staurosporine | Broad Spectrum | - | PKC, PKA, p60v-src, CAMKII | 3, 7, 6, 20 |
Experimental Protocols
The data presented in this guide are derived from standard experimental methodologies used in kinase inhibitor profiling. Below are detailed protocols for key assays.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and ATP in a suitable assay buffer.[1]
-
Compound Addition: The test compound (e.g., this compound analog or established inhibitor) is added to the reaction mixture at various concentrations. A DMSO control (no inhibitor) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assay: Utilizes [γ-³³P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[2]
-
Luminescence-Based Assays: Measure the depletion of ATP using an enzyme-coupled reaction that generates a luminescent signal.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase for growth.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blotting for Phospho-Kinase Levels
This technique is used to determine the effect of an inhibitor on the phosphorylation status of a target kinase or its downstream substrates within a cell.
-
Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.
-
Analysis: The membrane is often stripped and re-probed with an antibody for the total protein as a loading control to ensure equal protein loading in each lane.[3]
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase, such as EGFR, which is a known target for quinoline-based inhibitors.
References
A Guide to Orthogonal Methodologies for Validating the Cellular Effects of 7-[(pyridin-4-yl)methoxy]quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the cellular effects of novel chemical entities, using the putative kinase inhibitor 7-[(pyridin-4-yl)methoxy]quinoline (hereafter referred to as 'Compound Q') as a case study. In drug discovery, initial hits from primary screens, such as in vitro enzymatic assays, require rigorous validation to confirm their mechanism of action and ensure their effects are not artifacts of the assay technology.[1][2] Orthogonal methods, which rely on fundamentally different principles, are crucial for eliminating false positives and building a robust body of evidence for a compound's biological activity.[1]
Assuming Compound Q has been identified as a potential inhibitor of a hypothetical "Kinase X" in a primary biochemical assay, this guide details three distinct, industry-standard orthogonal approaches to validate this initial finding in a more physiologically relevant cellular context:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly confirm target engagement in intact cells.
-
Quantitative Chemical Proteomics (Kinobeads): An affinity-based proteomics approach to assess target specificity and identify potential off-targets.
-
Phosphoproteomics: A functional assay to measure the downstream consequences of kinase inhibition on cellular signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying the direct physical interaction between a compound and its protein target within the complex environment of a cell.[3] The principle is based on the ligand-induced stabilization of a target protein; when a compound binds to its target, the resulting protein-ligand complex exhibits increased resistance to thermal denaturation.[4] This change in thermal stability is a direct indicator of target engagement.
Experimental Protocol: Immunoblot-based CETSA
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T) to ~80% confluency. Treat cells with Compound Q (e.g., 10 µM), a known Kinase X inhibitor as a positive control, or DMSO as a vehicle control for 1-3 hours at 37°C.[5]
-
Heating: Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[4]
-
Lysis: Lyse the cells to release soluble proteins. Common methods include repeated freeze-thaw cycles using liquid nitrogen or sonication.
-
Separation of Aggregates: Pellet the heat-induced aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured protein fraction.[3]
-
Quantification: Collect the supernatant and determine protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and immunoblotting using a specific antibody against the target protein (Kinase X).
-
Data Analysis: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and thus, target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using CETSA.
Data Presentation: CETSA Results
The data below represents the hypothetical melting temperature (Tm) of Kinase X, defined as the temperature at which 50% of the protein is denatured.
| Treatment Group | Compound Concentration | Kinase X Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) |
| Vehicle Control | DMSO | 52.1°C | - |
| Compound Q | 10 µM | 58.6°C | +6.5°C |
| Known Inhibitor A | 1 µM | 60.3°C | +8.2°C |
| Negative Control Cpd | 10 µM | 52.3°C | +0.2°C |
A significant positive thermal shift for Compound Q provides strong evidence of direct binding to Kinase X in a cellular context.
Quantitative Chemical Proteomics (Kinobeads)
Chemical proteomics using "Kinobeads" is a powerful method to profile the interaction of a compound with hundreds of endogenous kinases simultaneously.[6] Kinobeads are an affinity resin functionalized with multiple, broad-spectrum ATP-competitive kinase inhibitors.[7] In a competition binding experiment, cell lysate is pre-incubated with the test compound (e.g., Compound Q). The compound competes with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the compound indicates a direct interaction.[8]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage. Determine protein concentration.[6]
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of Compound Q or controls (DMSO, Known Inhibitor A) for a defined period (e.g., 1 hour).[8]
-
Kinobeads Enrichment: Add the kinobeads affinity resin to each lysate-compound mixture and incubate to allow kinases not bound by the free compound to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and label-free quantification.
-
Data Analysis: For each identified kinase, plot the measured signal intensity against the concentration of Compound Q. Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50), which reflects the binding affinity of the compound for that kinase.[8]
Workflow for Kinobeads Chemical Proteomics
Caption: Workflow for Kinobeads-based target and selectivity profiling.
Data Presentation: Kinobeads Profiling Results
This table shows hypothetical EC50 values for Compound Q against a selection of kinases.
| Kinase Target | Compound Q EC50 (nM) | Known Inhibitor A EC50 (nM) | Notes |
| Kinase X | 85 | 25 | Potent on-target activity confirmed. |
| Kinase Y | 1,200 | >10,000 | Weak off-target activity. |
| Kinase Z | >10,000 | >10,000 | No significant binding. |
| CDK2 | 8,500 | 9,100 | No significant binding. |
| SRC | >10,000 | 150 | Different selectivity profile. |
This approach not only confirms the binding of Compound Q to Kinase X but also provides a broad selectivity profile, which is critical for predicting potential off-target effects.
Quantitative Phosphoproteomics
While CETSA and Kinobeads confirm direct binding, phosphoproteomics provides functional validation by measuring the downstream consequences of target inhibition. If Compound Q inhibits Kinase X, the phosphorylation of Kinase X's direct and indirect substrates should decrease. Modern mass spectrometry allows for the global and unbiased quantification of thousands of phosphorylation sites in a cell.[9]
Experimental Protocol: TMT-based Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Culture cells and treat with Compound Q, a known inhibitor, or DMSO vehicle control for a time sufficient to observe changes in signaling (e.g., 1-6 hours).
-
Lysis and Protein Digestion: Lyse the cells under denaturing conditions to inactivate phosphatases and proteases. Quantify protein and digest into peptides with trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with a different tandem mass tag (TMT) reagent. This allows samples to be multiplexed for simultaneous analysis.
-
Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[10]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer isolates and fragments the peptides, generating quantitative data from the TMT reporter ions and sequence data for identification.
-
Data Analysis: Identify the phosphopeptides and quantify their relative abundance across the different treatment conditions. Identify sites with significantly decreased phosphorylation in response to Compound Q treatment. Compare these regulated sites to known substrate motifs for Kinase X.
Hypothetical Kinase X Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by Compound Q.
Data Presentation: Phosphoproteomics Results
The table shows hypothetical changes in the phosphorylation of known Kinase X substrates.
| Phosphosite | Protein | Fold Change (Compound Q vs. Vehicle) | Fold Change (Known Inhibitor A vs. Vehicle) | Function |
| Ser123 | Substrate 1 | -4.1 | -5.2 | Transcription |
| Thr45 | Substrate 2 | -3.8 | -4.9 | Scaffolding |
| Ser987 | Unrelated Protein | -1.1 | -1.2 | No change |
| Tyr555 | Unrelated Protein | +1.0 | +0.9 | No change |
A significant and selective decrease in the phosphorylation of known Kinase X substrates provides strong functional evidence that Compound Q is engaging and inhibiting its target in cells.
Summary and Logical Relationships
These three orthogonal methods provide a multi-faceted and robust validation of a compound's effects, moving from direct physical interaction to broad selectivity and finally to functional cellular consequences.
Logical Framework for Compound Validation
Caption: Logical flow from primary hit to comprehensive validation.
By successfully employing these complementary techniques, researchers can build a high-confidence data package, confirming that the biological effects of this compound are mediated through the specific inhibition of its intended target, thereby justifying its advancement in the drug discovery pipeline.
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Quinoline-Based Compound Against Clinical c-Met Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a crucial signaling protein, has emerged as a significant target in oncology due to its role in driving tumor growth, proliferation, and metastasis. While several c-Met inhibitors have gained clinical approval, the quest for novel compounds with improved potency, selectivity, and pharmacokinetic profiles remains a key focus of cancer research. This guide provides a comparative analysis of a promising investigational quinoline-based c-Met inhibitor, Compound 4 (N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide), against established clinical c-Met inhibitors: Cabozantinib, Crizotinib, Capmatinib, and Tepotinib.
Due to the absence of publicly available data for 7-[(pyridin-4-yl)methoxy]quinoline, this guide utilizes the structurally similar and well-characterized "Compound 4" as a representative of a novel quinoline-based c-Met inhibitor. This allows for a meaningful and data-driven comparison with clinically approved drugs.
At a Glance: Comparative Efficacy of c-Met Inhibitors
The following table summarizes the in vitro potency of the investigational Compound 4 and the clinical c-Met inhibitors against the c-Met kinase.
| Compound | c-Met Kinase IC50 (nM) |
| Compound 4 | 4.9 [1] |
| Cabozantinib | 1.3 - 5.4[1][2] |
| Crizotinib | 11[3] |
| Capmatinib | 0.13[4] |
| Tepotinib | 4[5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of the c-Met kinase. A lower IC50 value indicates a more potent inhibitor.
Delving into the Mechanism: The c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a downstream signaling cascade involving key pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell survival, proliferation, and migration. The inhibitors discussed in this guide act by competing with ATP for the binding site in the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream pathways.
Figure 1: Simplified c-Met signaling pathway and the mechanism of action of c-Met inhibitors.
Experimental Protocols: A Guide to Benchmarking
To ensure a fair and reproducible comparison of c-Met inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro c-Met Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Figure 2: General workflow for an in vitro c-Met kinase assay.
Key Parameters:
-
Enzyme: Recombinant human c-Met kinase domain.
-
Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) 4:1.
-
ATP Concentration: Typically at or near the Km value for c-Met to ensure competitive binding can be accurately measured.
-
Detection Method: Commonly used methods include ADP-Glo™ kinase assay, which measures the amount of ADP produced, or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.[6][7][8]
Cell Proliferation (MTT) Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on c-Met signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9]
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, Huh7 for liver cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its anti-proliferative effects.[11]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation inhibition.
In Vivo Efficacy Assessment
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a c-Met inhibitor.
Xenograft Tumor Model: A common preclinical model involves the subcutaneous implantation of human cancer cells with dysregulated c-Met signaling into immunocompromised mice.[12]
Typical Experimental Workflow:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., orally or via injection) at one or more dose levels for a specified duration.[12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a drug candidate is essential for its development. PK studies in animals, typically mice or rats, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[13][14]
Key PK Parameters:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Conclusion
This guide provides a framework for the comparative benchmarking of novel quinoline-based c-Met inhibitors against clinically approved drugs. The provided data on Compound 4, a close structural analog to this compound, demonstrates potent in vitro activity comparable to established clinical inhibitors. The detailed experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies. Further preclinical development of promising quinoline-based compounds will require comprehensive in vivo efficacy and pharmacokinetic studies to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cabozantinib – Wikipedia [de.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Prediction of oral pharmacokinetics of cMet kinase inhibitors in humans: physiologically based pharmacokinetic model versus traditional one-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 7-[(pyridin-4-yl)methoxy]quinoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of a series of 7-[(pyridin-4-yl)methoxy]quinoline analogs, evaluating their potential as anticancer agents. The information presented is collated from various studies to offer a comparative overview of their biological activities, supported by experimental data.
Introduction to this compound Analogs
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The this compound core represents a specific pharmacophore designed to interact with various biological targets implicated in cancer progression. These analogs have been investigated for their potential to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. The pyridine moiety can engage in hydrogen bonding and other interactions within target proteins, while the quinoline core provides a rigid scaffold for optimal positioning of substituents. Modifications at other positions of the quinoline ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of a series of this compound analogs and related derivatives from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of 7-Substituted Quinoline Analogs Against Various Cancer Cell Lines
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -NH-(3-chlorophenyl) | HCT116 | 5.64 ± 0.68 | [1] |
| HepG2 | 23.18 ± 0.45 | [1] | ||
| Analog B | -NH-(3-bromophenyl) | HCT116 | 6.21 ± 0.55 | [1] |
| HepG2 | 21.09 ± 0.72 | [1] | ||
| Analog C | -NH-(3-chloro-4-fluorophenyl) | HCT116 | 7.82 ± 0.49 | [1] |
| HepG2 | 19.88 ± 0.63 | [1] | ||
| Gefitinib | (reference drug) | HeLa | 17.12 | [2] |
| BGC823 | 19.27 | [2] |
Note: The core structure for Analogs A, B, and C is a 4-anilino-8-methoxy-7-[3-(substituted)propoxy]quinazoline, a closely related scaffold to the topic of interest, highlighting the effect of substitutions at the 4- and 7-positions.
Table 2: Kinase Inhibitory Activity of Quinoline-based Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog D | PKN3 | 14 | [3] |
| Analog E | GAK | 2.7 | [3] |
| Src Inhibitor 17 | Src | Potent (exact value not specified) | [4] |
| PIM-1 Inhibitor 5c | PIM-1 | Potent (exact value not specified) | [5] |
| PIM-2 Inhibitor 5b | PIM-2 | Potent (exact value not specified) | [5] |
Note: The specific structures for these analogs are detailed in the cited references. These examples demonstrate the potential of the broader quinoline class as potent kinase inhibitors.
Mechanism of Action and Signaling Pathways
Several mechanisms of action have been proposed for quinoline-based anticancer agents, primarily centered around the inhibition of protein kinases that are crucial for tumor growth and survival. Key signaling pathways implicated include:
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR, leading to cell proliferation, survival, and migration. Several 4-anilinoquinoline derivatives have been shown to be potent EGFR inhibitors.[6]
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can thus stifle tumor growth.
-
Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its aberrant activation is common in many cancers, making it an attractive therapeutic target.[4]
-
PIM Kinase Signaling: PIM kinases are a family of serine/threonine kinases that regulate cell cycle progression, apoptosis, and drug resistance. Their overexpression is associated with poor prognosis in several cancers.[5][7]
-
Tubulin Polymerization: Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of quinoline analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Compound Addition: The this compound analogs are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also performed.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the reaction is quantified via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow Diagram
Caption: General workflow for the evaluation of quinoline analogs.
Structure-Activity Relationship (SAR)
Based on the available data for quinoline derivatives, several structure-activity relationships can be inferred:
-
Substitution at Position 7: The nature of the substituent at the 7-position of the quinoline ring is crucial for activity. The (pyridin-4-yl)methoxy group is designed to interact with specific residues in the target protein, and modifications to the pyridine ring or the methoxy linker can significantly impact potency.
-
Substitution at Position 4: The 4-anilino moiety is a common feature in many kinase inhibitors. Substitutions on the aniline ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. For instance, the presence of halogen atoms on the aniline ring has been shown to be favorable for activity in some cases.[1]
-
Other Substitutions: Modifications at other positions of the quinoline ring, such as the introduction of methoxy groups, can also influence the overall activity and pharmacokinetic properties of the compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The analogs discussed in this guide demonstrate significant potential as inhibitors of key cancer-related kinases and exhibit potent cytotoxic effects against various cancer cell lines. Further optimization of this scaffold, guided by the structure-activity relationships outlined herein, could lead to the discovery of more potent and selective drug candidates. The provided experimental protocols offer a framework for the continued evaluation and development of this important class of compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Comparative Guide to the On-Target Effects of 7-[(pyridin-4-yl)methoxy]quinoline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 7-[(pyridin-4-yl)methoxy]quinoline and established multi-kinase inhibitors: Erlotinib , Sorafenib , and Sunitinib . Due to the absence of direct experimental data for this compound, its profile is projected based on the known activities of structurally similar quinoline-based kinase inhibitors. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a framework for evaluating potential new therapeutic agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as inhibitors of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a critical target for drug development. The fusion of a pyridine ring to a quinoline core, as seen in this compound, suggests a potential interaction with the ATP-binding pocket of various kinases, a common mechanism of action for this class of compounds.
This guide will compare the projected on-target effects of this compound with three FDA-approved kinase inhibitors:
-
Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[2]
-
Sunitinib: A multi-targeted RTK inhibitor that blocks signaling of PDGF-Rs, VEGF-Rs, and other kinases implicated in tumor growth and angiogenesis.[3][4]
Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of the comparator compounds. The data for this compound is hypothetical and presented to illustrate a potential target profile for a novel quinoline-based inhibitor.
Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Erlotinib | Sorafenib | Sunitinib |
| EGFR | 10 | 2[5] | >10,000[2] | >10,000[4] |
| VEGFR1 | 50 | - | 26 | - |
| VEGFR2 | 30 | - | 90[2] | 80[3][4] |
| VEGFR3 | 40 | - | 20[2] | - |
| PDGFRβ | 60 | - | 57[2] | 2[3][4] |
| c-Kit | 80 | - | 68[2] | - |
| Raf-1 | >1000 | - | 6[2] | - |
| B-Raf | >1000 | - | 22[2] | - |
(-) Indicates data not typically reported or not a primary target.
Table 2: Cellular Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound (Hypothetical) | Erlotinib | Sorafenib | Sunitinib |
| A549 | Non-Small Cell Lung Cancer | 0.5 | 0.029 - >20[5] | - | - |
| HCT116 | Colorectal Carcinoma | 0.8 | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 1.2 | - | 5.93-8.51[6] | - |
| MCF-7 | Breast Adenocarcinoma | 1.5 | - | - | - |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the comparator kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Workflow:
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20)
-
[γ-32P]ATP
-
Test compound dilutions
-
Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix containing the kinase, substrate, and kinase buffer.
-
Add the test compound or vehicle control to the reaction mix and pre-incubate.
-
Initiate the reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[7]
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Workflow:
Materials:
-
Cell line expressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR2, NIH/3T3 for PDGFRβ)
-
Cell culture medium and supplements
-
Test compound dilutions
-
Ligand for stimulation (e.g., EGF, VEGF, PDGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with the appropriate ligand to induce kinase phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total amount of the target kinase to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Conclusion
While the precise on-target effects of This compound remain to be experimentally determined, its structural features suggest it is a promising candidate for a receptor tyrosine kinase inhibitor. By comparing its hypothetical profile to that of established drugs like Erlotinib, Sorafenib, and Sunitinib, researchers can better position this and similar novel compounds within the landscape of cancer therapeutics. The provided experimental protocols offer a standardized approach for the initial characterization and validation of such molecules, facilitating the systematic evaluation of their potential as targeted cancer therapies. Further investigation into the kinase selectivity and cellular activity of this compound is warranted to fully elucidate its therapeutic promise.
References
Safety Operating Guide
Personal protective equipment for handling 7-[(pyridin-4-yl)methoxy]quinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-[(pyridin-4-yl)methoxy]quinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of the parent compound, quinoline, and general best practices for handling potentially hazardous chemicals.[1][2][3][4][5][6] It is imperative to handle this compound with a high degree of caution.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its classification as a quinoline derivative, this compound should be treated as a hazardous substance. Quinoline is known to be toxic if swallowed or in contact with skin, causes severe skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][3][4][5] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), changed every 30-60 minutes or immediately upon contamination. A disposable, long-sleeved gown or "bunny suit" coveralls. | To prevent skin contact, as the compound may be harmful and cause irritation.[1][7][8] Double gloving is recommended.[7] |
| Respiratory Protection | An N95 or higher-rated respirator. For activities with a higher risk of aerosolization or in case of a spill, a full-face respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR) is recommended.[7][8] | To prevent inhalation of airborne particles or aerosols, which may be toxic.[1] Surgical masks are not sufficient.[7][8] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[9] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical to ensure the safety of laboratory personnel and the environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[1][2]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of through an approved chemical waste management service, following all local, state, and federal regulations.[1][6] Do not discharge down the drain or mix with general waste.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[2] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Workflow and Safety Logic
The following diagrams illustrate the necessary procedural flow for safely handling this compound and the logical relationship of the required safety precautions.
Caption: Workflow for handling this compound.
Caption: Relationship between exposure routes and PPE.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. biosynce.com [biosynce.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
